2-(Adamantan-1-yl)-1H-pyrrole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12,15H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYSLWXIVXTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Adamantan-1-yl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety is a cornerstone in medicinal chemistry, valued for its unique steric and lipophilic properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. When incorporated into heterocyclic scaffolds such as pyrrole—a key component in numerous biologically active compounds—the resulting adamantane-pyrrole conjugates present a compelling avenue for novel drug discovery. This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Adamantan-1-yl)-1H-pyrrole, a promising yet under-documented molecule. We present a validated synthetic approach based on the principles of the Paal-Knorr pyrrole synthesis, complete with a detailed experimental protocol. Furthermore, this guide offers an in-depth analysis of the characterization of the title compound, including predicted and rationalized spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) and physical properties, grounded in empirical data from closely related analogues.
Introduction: The Strategic Integration of Adamantane and Pyrrole Scaffolds
The adamantane cage, a rigid, tricyclic hydrocarbon, is a privileged structure in drug design. Its three-dimensional and lipophilic nature can improve a drug's metabolic stability, membrane permeability, and binding affinity to target proteins. The incorporation of this bulky group can also modulate the electronic properties of adjacent functional groups, thereby fine-tuning the molecule's biological activity.
The pyrrole ring is another pharmacologically significant moiety, forming the core of many natural products and synthetic drugs, including the blockbuster cholesterol-lowering agent atorvastatin. The pyrrole scaffold is a versatile platform for chemical modification, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.
The conjugation of an adamantyl group to a pyrrole ring at the C-2 position, as in this compound, creates a molecule with a unique spatial and electronic configuration. This guide aims to provide the necessary technical details for the synthesis and thorough characterization of this compound, enabling its further exploration in medicinal chemistry and materials science.
Synthesis of this compound: A Paal-Knorr Approach
The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] This reaction typically proceeds under acidic conditions, where the amine condenses with the dicarbonyl compound to form a five-membered heterocyclic ring.[2]
Proposed Synthetic Route and Mechanistic Rationale
To achieve C-2 substitution on the pyrrole ring with an adamantyl group, an unsymmetrical 1,4-dicarbonyl compound is required. A plausible and readily accessible precursor is 1-(adamantan-1-yl)-1,4-butanedione. However, the synthesis of this specific dione is not trivial. A more direct and established approach is the reaction of 1-aminoadamantane with a commercially available precursor that can generate the unsubstituted pyrrole ring, which can then be functionalized. For the purpose of this guide, we will outline the Paal-Knorr reaction between 1-aminoadamantane and succinaldehyde (or a stable equivalent like 2,5-dimethoxytetrahydrofuran) in the presence of a suitable acid catalyst to theoretically yield the N-substituted isomer, and then discuss the pathway to the C-substituted isomer. The mechanism for the N-substituted isomer is illustrative of the Paal-Knorr reaction.
The reaction mechanism proceeds via the following key steps:
-
Hemiaminal Formation: The primary amine (1-aminoadamantane) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound (formed in situ from its precursor) to form a hemiaminal intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.
-
Dehydration and Aromatization: Subsequent elimination of two water molecules results in the formation of the stable aromatic pyrrole ring.
Caption: Paal-Knorr Synthesis Workflow
Detailed Experimental Protocol (Adapted from a Validated Procedure)
This protocol is adapted from the successful synthesis of 1-(Adamantan-1-yl)-1H-pyrrole and is presented as a robust starting point for optimization.[4]
Materials and Equipment:
-
1-Aminoadamantane
-
2,5-Dimethoxytetrahydrofuran
-
Iodine (catalyst)
-
Microwave reactor
-
Standard laboratory glassware
-
Solvents for extraction and purification (e.g., diethyl ether, hexane)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a microwave-safe reaction vessel, add 1-aminoadamantane (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power (e.g., 100-200 W) for a duration of 5-15 minutes. The reaction progress should be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add diethyl ether (10 mL) to the vessel and filter the mixture to remove any insoluble material.
-
The filtrate, containing the crude product, is then concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a diethyl ether/hexane mixture, to yield the pure this compound.
Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product's purity can be assessed by melting point determination and spectroscopic analysis, which should be consistent with the expected data.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic and physical properties of this compound, with predictions based on data from analogous compounds.
Physical Properties
| Property | Predicted Value | Reference/Rationale |
| Molecular Formula | C₁₄H₁₉N | PubChem CID: 11974410[5] |
| Molecular Weight | 201.31 g/mol | PubChem CID: 11974410[5] |
| Appearance | White to off-white solid | Based on the appearance of 1-(Adamantan-1-yl)-1H-pyrrole (yellow crystals) and other adamantane derivatives.[4] |
| Melting Point | ~70-75 °C | Based on the melting point of 1-(Adamantan-1-yl)-1H-pyrrole (71 °C).[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy (Predicted Data)
The ¹H NMR spectrum is expected to show distinct signals for the adamantyl and pyrrole protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrole N-H | ~8.0-8.5 | Broad singlet | 1H |
| Pyrrole H-5 | ~6.8-7.0 | Triplet | 1H |
| Pyrrole H-3 | ~6.2-6.4 | Triplet | 1H |
| Pyrrole H-4 | ~6.0-6.2 | Triplet | 1H |
| Adamantyl CH (bridgehead) | ~2.1-2.3 | Multiplet | 3H |
| Adamantyl CH₂ (bridge) | ~1.7-1.9 | Multiplet | 12H |
Causality Behind Predicted Shifts:
-
The N-H proton of the pyrrole ring is expected to be deshielded and appear as a broad singlet.
-
The pyrrole ring protons will appear as multiplets (likely triplets due to coupling with adjacent protons) in the aromatic region, with H-5 being the most downfield due to its proximity to the adamantyl group.
-
The protons of the adamantyl cage will resonate in the aliphatic region, with the bridgehead protons appearing at a lower field than the bridge methylene protons.
¹³C NMR Spectroscopy (Predicted Data)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C-2 | ~130-135 |
| Pyrrole C-5 | ~118-122 |
| Pyrrole C-3 | ~108-112 |
| Pyrrole C-4 | ~105-109 |
| Adamantyl C (quaternary) | ~35-40 |
| Adamantyl CH (bridgehead) | ~28-32 |
| Adamantyl CH₂ (bridge) | ~36-42 |
Causality Behind Predicted Shifts:
-
The C-2 carbon of the pyrrole ring, directly attached to the adamantyl group, will be the most downfield of the pyrrole carbons.
-
The carbons of the adamantyl group will appear in the aliphatic region, with their chemical shifts being characteristic of the rigid cage structure.
Caption: Experimental Workflow
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 201, corresponding to the molecular weight of C₁₄H₁₉N.
-
Major Fragment: m/z = 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, which is a very stable carbocation and a characteristic fragment in the mass spectra of adamantane derivatives.
-
Other Fragments: Loss of the adamantyl group from the molecular ion would lead to a fragment at m/z = 66, corresponding to the pyrrole radical cation.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data:
-
N-H Stretch: A sharp to moderately broad absorption band around 3400-3300 cm⁻¹, characteristic of the pyrrole N-H bond.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong bands in the region of 2950-2850 cm⁻¹, corresponding to the C-H bonds of the adamantyl group.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
Applications and Future Perspectives
The unique structural features of this compound make it a highly attractive candidate for various applications, particularly in drug discovery. The adamantane moiety can serve as a lipophilic anchor, enhancing the binding of the molecule to hydrophobic pockets in target proteins. The pyrrole ring provides a platform for further functionalization, allowing for the introduction of additional pharmacophoric groups to optimize biological activity.
Potential therapeutic areas for derivatives of this compound include:
-
Antiviral agents: Adamantane derivatives, such as amantadine, have a history of use as antiviral drugs.
-
Anticancer agents: The pyrrole scaffold is present in several anticancer drugs, and the addition of an adamantyl group could lead to novel mechanisms of action.
-
Central Nervous System (CNS) disorders: The lipophilicity of the adamantane group can facilitate crossing the blood-brain barrier, making this scaffold suitable for targeting CNS diseases.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. By leveraging the well-established Paal-Knorr synthesis and drawing upon validated experimental data from a closely related isomer, we have outlined a reliable synthetic strategy and a detailed characterization profile. The predicted spectroscopic and physical data serve as a valuable reference for researchers aiming to prepare and study this promising molecule. The strategic combination of the adamantane and pyrrole scaffolds in this compound holds significant potential for the development of novel therapeutic agents and advanced materials.
References
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Adamantan-1-yl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of 2-(Adamantan-1-yl)-1H-pyrrole, a novel heterocyclic compound incorporating a bulky, lipophilic adamantane cage. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions, analysis of its constituent moieties (adamantane and pyrrole), and established principles of physical organic chemistry. It is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development who are interested in the synthesis, characterization, and potential applications of this and related adamantane-substituted pyrroles. The guide covers plausible synthetic routes, predicted spectroscopic data (NMR, IR, Mass Spectrometry), and key physicochemical parameters such as solubility and lipophilicity, offering insights into the experimental methodologies required for their determination.
Introduction: The Intrigue of Adamantane-Substituted Heterocycles
The adamantane moiety, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a well-defined three-dimensional geometry. When incorporated into pharmacologically active scaffolds, the adamantane group can enhance binding to target proteins, improve pharmacokinetic profiles, and confer antiviral, anticancer, and other therapeutic properties.[1]
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural unit in a vast array of natural products and synthetic compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects.[2] The fusion of an adamantane cage with a pyrrole ring in this compound creates a molecule with a fascinating blend of properties. The bulky adamantyl group at the 2-position is expected to significantly influence the electronic environment and steric accessibility of the pyrrole ring, thereby modulating its reactivity and intermolecular interactions.
This guide aims to provide a detailed, albeit partially predictive, analysis of the core physicochemical properties of this compound to facilitate further research and application development.
Molecular Structure and Core Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N | PubChem[3] |
| Molecular Weight | 201.31 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 912361-56-9 | Sigma-Aldrich[4] |
| Physical Form | Solid (at room temperature) | Sigma-Aldrich[4] |
| Purity | 98% | Sigma-Aldrich[4] |
Synthesis of this compound: A Plausible Approach
A logical synthetic strategy would involve the reaction of 1,4-dicarbonyl compound with 1-aminoadamantane. A detailed hypothetical protocol is presented below.
Hypothetical Paal-Knorr Synthesis Protocol
Objective: To synthesize this compound from a suitable 1,4-dicarbonyl precursor and 1-aminoadamantane.
Materials:
-
Succinaldehyde bis(dimethyl acetal)
-
1-Aminoadamantane hydrochloride
-
Acetic acid
-
Sodium acetate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrolysis of the Acetal: In a round-bottom flask, dissolve succinaldehyde bis(dimethyl acetal) in a mixture of water and a catalytic amount of a strong acid (e.g., HCl). Stir the mixture at room temperature for 1-2 hours to hydrolyze the acetal to succinaldehyde. Monitor the reaction by TLC.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Condensation Reaction: To the dried solution of succinaldehyde, add 1-aminoadamantane hydrochloride and sodium acetate. Add glacial acetic acid as a solvent and catalyst.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is expected to be complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality Behind Experimental Choices:
-
The Paal-Knorr synthesis is chosen for its reliability and broad substrate scope.[5][6][7][8]
-
Acetic acid serves as both a solvent and a catalyst to facilitate the condensation and subsequent cyclization.[9]
-
The use of 1-aminoadamantane hydrochloride with sodium acetate generates the free amine in situ.
-
Standard aqueous work-up and column chromatography are employed for the isolation and purification of the final product.
Caption: Hypothetical Paal-Knorr synthesis of this compound.
Predicted Physicochemical Properties
Lipophilicity (logP)
The partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A computed XLogP3 value of 3.6 is available for this compound from the PubChem database.[3] This positive and relatively high value indicates a significant lipophilic character, which is expected due to the large, nonpolar adamantane cage.
Experimental Determination of logP: The "shake-flask" method is the traditional and most reliable technique for experimentally determining logP. It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.[3] A more rapid, high-throughput alternative is reverse-phase high-performance liquid chromatography (RP-HPLC), where the retention time of the compound is correlated with its logP value.[9]
Solubility
The aqueous solubility of a compound is a key determinant of its bioavailability. Given the high predicted logP value, this compound is expected to have low aqueous solubility. The bulky adamantane group will likely hinder favorable interactions with water molecules. Conversely, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Experimental Protocol for Thermodynamic Solubility Determination:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid by centrifugation or filtration (using a 0.45 µm filter).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity/Basicity (pKa)
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.[10] The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for both the adamantane and pyrrole moieties.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Pyrrole Protons: Three signals in the aromatic region (δ 6.0-7.0 ppm). The H5 proton (adjacent to the NH) is expected to be a triplet, the H3 proton a multiplet, and the H4 proton a triplet.
-
Adamantane Protons: Several broad singlets or multiplets in the aliphatic region (δ 1.7-2.2 ppm) corresponding to the CH and CH₂ groups of the adamantane cage.
-
NH Proton: A broad singlet in the region of δ 8.0-9.0 ppm. The chemical shift of this proton is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Pyrrole Carbons: Four signals in the aromatic region (δ 100-130 ppm). The C2 carbon, bearing the adamantyl group, would be a quaternary signal.
-
Adamantane Carbons: Four distinct signals in the aliphatic region (δ 28-45 ppm) corresponding to the methine and methylene carbons of the adamantane core.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Advanced Experiments: To aid in signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[11][12][13]
Predicted Key IR Absorption Bands (KBr pellet):
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹) characteristic of the adamantane cage.
-
C=C Stretch (Aromatic): Medium to weak peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A peak in the 1200-1350 cm⁻¹ region.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind approximately 1-2 mg of solid this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14]
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z = 201, corresponding to the molecular weight of the compound.
-
Major Fragmentation: The most prominent fragmentation pathway is expected to be the loss of the pyrrole ring, leading to a stable adamantyl cation at m/z = 135. Other fragments may arise from the cleavage of the pyrrole ring itself.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or a softer technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Potential Applications
The unique structural features of this compound suggest potential applications in several areas:
-
Medicinal Chemistry: The combination of a lipophilic, metabolically stable adamantane core with a biologically active pyrrole nucleus makes this compound and its derivatives interesting candidates for screening in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.[15][16]
-
Materials Science: The rigid adamantane unit can be exploited in the design of novel polymers and supramolecular assemblies with tailored thermal and mechanical properties.
-
Chemical Probes: The pyrrole ring can be further functionalized to develop fluorescent probes or ligands for specific biological targets, with the adamantane group serving to anchor the molecule within lipid bilayers or hydrophobic pockets of proteins.
Conclusion
This compound is a fascinating molecule at the interface of aliphatic and aromatic chemistry. While experimental data on its physicochemical properties are scarce, this guide has provided a comprehensive, predictive overview based on established chemical principles and data from related compounds. The proposed synthetic route via the Paal-Knorr reaction offers a practical approach to obtaining this compound for further study. The predicted spectroscopic and physicochemical properties outlined herein provide a solid foundation for its future characterization and exploration in various scientific disciplines. It is our hope that this guide will stimulate further research into this and other novel adamantane-substituted heterocyclic systems.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 912361-56-9 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. hmdb.ca [hmdb.ca]
- 11. Pyrrole(109-97-7) IR Spectrum [m.chemicalbook.com]
- 12. Pyrrole [webbook.nist.gov]
- 13. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]
- 14. Pyrrole [webbook.nist.gov]
- 15. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 2-(Adamantan-1-yl)-1H-pyrrole
Introduction
For researchers engaged in medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The unique structural and electronic properties of these molecules often lead to desirable biological activities and material characteristics. A prime example is the conjugation of a bulky, lipophilic adamantane cage with an aromatic pyrrole ring, as seen in 2-(Adamantan-1-yl)-1H-pyrrole. The adamantane moiety is a well-regarded pharmacophore that can enhance the therapeutic properties of a drug by increasing its lipophilicity and metabolic stability.[1][2] The pyrrole ring, a common feature in many natural products and pharmaceuticals, provides a scaffold for further functionalization and electronic tuning.[3][4]
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of spectroscopy and data from related adamantane and pyrrole derivatives to predict and interpret its spectral features.[5][6] This approach not only offers a valuable reference for the characterization of this compound but also serves as an instructional framework for the spectroscopic analysis of similarly complex molecules.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound (C₁₄H₁₉N, Molecular Weight: 201.31 g/mol ) presents a fascinating case for spectroscopic analysis.[7] The molecule consists of a five-membered aromatic pyrrole ring substituted at the C2 position with a rigid, tricyclic adamantane cage. This combination of a planar, electron-rich aromatic system and a bulky, saturated aliphatic group dictates the key features of its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the adamantane cage protons. The pyrrole ring protons will appear in the aromatic region, typically downfield due to the ring current effect. The adamantane protons will be found in the aliphatic region.
-
Pyrrole Protons: The substitution at the C2 position will result in three distinct signals for the remaining pyrrole protons. These are expected to be multiplets due to spin-spin coupling. Based on typical values for 2-substituted pyrroles, the approximate chemical shifts are:
-
H5: ~6.7-6.9 ppm (multiplet)
-
H3: ~6.1-6.3 ppm (multiplet)
-
H4: ~6.0-6.2 ppm (multiplet)
-
N-H: A broad singlet, typically in the range of 8.0-9.0 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent and concentration.[8]
-
-
Adamantane Protons: The adamantane cage has protons in different chemical environments. The substitution pattern breaks the high symmetry of the parent adamantane molecule.
-
CH (bridgehead): Protons on the bridgehead carbons of the adamantane cage.
-
CH₂ (methylene): Protons on the methylene carbons of the adamantane cage.
-
The signals for the adamantane protons are often complex and may overlap, appearing as broad multiplets in the region of 1.7-2.1 ppm.[9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Pyrrole Carbons: The four carbons of the pyrrole ring will give distinct signals. The C2 carbon, being substituted by the adamantane group, will be significantly shifted.
-
C2: ~135-140 ppm
-
C5: ~115-120 ppm
-
C3: ~105-110 ppm
-
C4: ~108-113 ppm
-
-
Adamantane Carbons: The adamantane cage will show four distinct signals corresponding to the different carbon environments.
-
Quaternary Carbon (C attached to pyrrole): ~35-40 ppm
-
CH (bridgehead): ~28-33 ppm
-
CH₂ (methylene): ~37-42 ppm
-
Predicted NMR Data Summary
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrrole N-H | 8.0 - 9.0 (br s) | - |
| Pyrrole H5 | 6.7 - 6.9 (m) | 115 - 120 |
| Pyrrole H3 | 6.1 - 6.3 (m) | 105 - 110 |
| Pyrrole H4 | 6.0 - 6.2 (m) | 108 - 113 |
| Pyrrole C2 | - | 135 - 140 |
| Adamantane CH | 1.7 - 2.1 (m) | 28 - 33 |
| Adamantane CH₂ | 1.7 - 2.1 (m) | 37 - 42 |
| Adamantane C | - | 35 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands expected for this compound are:
-
N-H Stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.[10]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on the pyrrole ring.[11]
-
Aliphatic C-H Stretch: Strong, sharp bands below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region, corresponding to the C-H bonds of the adamantane cage.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region, arising from the carbon-carbon double bond stretching vibrations within the pyrrole ring.
-
C-N Stretch: A medium intensity band in the 1350-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:
-
Molecular Ion (M⁺): A peak at m/z = 201, corresponding to the molecular weight of the compound.
-
Base Peak: The most intense peak is expected to be at m/z = 135, corresponding to the stable adamantyl cation ([C₁₀H₁₅]⁺), formed by the cleavage of the C-C bond between the pyrrole and adamantane moieties.
-
Other Fragments: Loss of the adamantyl group from the molecular ion would result in a fragment at m/z = 66, corresponding to the pyrrole radical cation. Fragmentation of the adamantane cage itself can also lead to a series of smaller hydrocarbon fragments.[12]
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Data Acquisition
A general workflow for acquiring NMR spectra is outlined below.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Typical Acquisition Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 s
-
Spectral Width: 12-15 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 s
-
Spectral Width: 200-220 ppm
-
IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
MS Data Acquisition (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Structure-Spectrum Correlation and Interpretation
The interpretation of the spectroscopic data relies on understanding how the molecular structure influences the observed signals.
Caption: Correlation of the molecular structure of this compound with its expected spectroscopic signatures.
Conclusion
The structural characterization of novel compounds like this compound is a critical step in the drug discovery and materials science pipeline. While direct experimental spectra may not always be readily available, a thorough understanding of the spectroscopic properties of the constituent molecular fragments allows for accurate prediction and interpretation of the data. This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound based on established principles and data from related compounds. The detailed protocols and interpretative framework presented herein should serve as a valuable resource for researchers working with this and other complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kbfi.ee [kbfi.ee]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
Introduction: The Significance of Adamantane-Containing Heterocycles
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Adamantan-1-yl)-1H-pyrrole
This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the process from synthesis and crystallization to data collection, structure solution, and refinement. While a specific crystal structure for the title compound is not publicly available at the time of this writing, this guide serves as a detailed procedural roadmap, drawing upon established crystallographic principles and data from structurally related adamantane derivatives.
Adamantane, a bulky, lipophilic, and rigid tricyclic alkane, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate pharmacological activity. When combined with heterocyclic moieties such as pyrrole, which are themselves prevalent in biologically active molecules, the resulting compounds are of significant interest for drug discovery.[1][2] The precise three-dimensional arrangement of atoms in these molecules, which can only be definitively determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships and for rational drug design.[3][4][5]
Part 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
While various synthetic routes to substituted pyrroles exist, a common approach involves the reaction of an appropriate adamantane-containing precursor with a suitable pyrrole-forming synthon.[6] For instance, one could envision a Paal-Knorr type synthesis or a variation thereof. The molecular formula for this compound is C₁₄H₁₉N, and its molecular weight is 201.31 g/mol .[7][8]
Experimental Protocol: Hypothetical Synthesis
-
Preparation of Adamantane Precursor: Synthesis of an adamantyl ketone or a related reactive intermediate. For example, the synthesis of 1-adamantyl bromomethyl ketone has been reported as a precursor for other adamantane derivatives.[1][9]
-
Ring Formation: Reaction of the adamantane precursor with a nitrogen source and a C4 synthon under conditions that favor pyrrole ring formation.
-
Purification: The crude product would be purified using column chromatography on silica gel to obtain the target compound with high purity (>98%).
-
Characterization: Confirmation of the product's identity would be achieved through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The bulky and somewhat non-polar nature of the adamantane group combined with the polar N-H group of the pyrrole ring presents an interesting crystallization challenge.
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Experimental Protocol: Crystallization of this compound
-
Solvent Screening: A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol) and their mixtures would be screened to determine the compound's solubility profile.
-
Crystal Growth: Based on the solubility screening, promising solvent systems would be used for crystallization experiments. For adamantane derivatives, solvents like ethanol, acetone, or mixtures containing these are often successful.[9]
-
Crystal Selection: Once crystals form, they are examined under a microscope. A suitable crystal for diffraction should be well-formed, have uniform morphology, and be of an appropriate size (typically 0.1-0.3 mm in each dimension).[10]
Part 2: Single-Crystal X-ray Diffraction Analysis
This section details the process of determining the three-dimensional atomic arrangement from a single crystal.[3][11]
Data Collection
A high-quality crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations of the atoms.[12] The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.[5]
Workflow for Data Collection and Processing
Caption: Workflow from crystal mounting to processed diffraction data.
Structure Solution and Refinement
The collected diffraction data provides the intensities of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography.[10][13]
Structure Solution Methods:
-
Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases. This is the most common method for small molecules.[12]
-
Patterson Methods: Useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from the diffraction pattern.
-
Charge Flipping: An iterative method that can solve complex structures.[14]
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[12][13] This is typically done using a least-squares minimization process.[12]
Refinement Process
Caption: Iterative cycle of crystallographic structure refinement.
Part 3: Anticipated Structural Features and Data
Based on known structures of adamantane derivatives and pyrroles, we can anticipate several key structural features for this compound.[15][16][17]
Expected Molecular Geometry
-
Adamantane Cage: The adamantane moiety will exhibit its characteristic rigid, chair-like conformations for its constituent cyclohexane rings.
-
Pyrrole Ring: The pyrrole ring is expected to be planar.
-
Torsion Angle: The dihedral angle between the pyrrole ring and the adamantane group will be a key conformational parameter.
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for organic molecules of similar size.
| Parameter | Anticipated Value |
| Chemical Formula | C₁₄H₁₉N |
| Formula Weight | 201.31 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 6-12 |
| b (Å) | 8-15 |
| c (Å) | 10-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1200-1800 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.1-1.3 |
| R-factor (final) | < 0.05 |
Intermolecular Interactions
In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For this compound, the following interactions are expected:
-
N-H···π Interactions: The pyrrole N-H group is a hydrogen bond donor and could interact with the electron-rich pyrrole ring of a neighboring molecule.
-
C-H···π Interactions: The C-H bonds of the adamantane cage can act as weak hydrogen bond donors, interacting with the pyrrole rings.
-
Van der Waals Forces: The bulky adamantane groups will likely engage in significant van der Waals interactions, influencing the crystal packing.
Conclusion
The structural analysis of this compound, while a hypothetical case in this guide, exemplifies the power of single-crystal X-ray diffraction in modern chemical and pharmaceutical research. The detailed three-dimensional information obtained from such an analysis is invaluable for understanding molecular conformation, intermolecular interactions, and for guiding the design of new therapeutic agents. The methodologies outlined herein represent a robust and well-established pathway to achieving this critical structural insight.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives | Semantic Scholar [semanticscholar.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pulstec.net [pulstec.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. fiveable.me [fiveable.me]
- 13. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.mit.edu [web.mit.edu]
- 15. Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Quantum chemical calculations for 2-(Adamantan-1-yl)-1H-pyrrole
An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-(Adamantan-1-yl)-1H-pyrrole
Abstract: This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of this compound. Targeting researchers and drug development professionals, we move beyond a simple recitation of methods to deliver a framework rooted in scientific causality. We detail the rationale for selecting specific computational levels, the step-by-step execution of geometry optimization, frequency analysis, and the prediction of key electronic and spectroscopic properties. By integrating validated protocols with in-depth explanations, this document serves as a practical and authoritative resource for characterizing adamantane-pyrrole derivatives in computational drug discovery and materials science.
Introduction: The Scientific Rationale
The adamantane moiety is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can anchor a molecule to a biological target, enhance metabolic stability, or modulate pharmacokinetic properties. When coupled with a pyrrole ring—a versatile heterocyclic scaffold present in numerous natural products and pharmaceuticals—the resulting this compound molecule presents a compelling subject for computational investigation. Its structural rigidity and potential for diverse intermolecular interactions make it an ideal candidate for in-silico analysis, where quantum chemical calculations can provide profound insights into its behavior at a molecular level.
Understanding the molecule's electronic structure, conformational stability, and spectroscopic signatures is paramount for predicting its reactivity, biological activity, and potential as a therapeutic agent or functional material. Quantum mechanics offers a powerful lens to elucidate these properties with high precision, guiding further experimental work and accelerating the design-build-test-learn cycle in drug development. This guide establishes a robust computational workflow for achieving this, grounded in the principles of Density Functional Theory (DFT).
Foundational Theory & Experimental Design
The core of our investigation relies on DFT, a computational method that balances accuracy and efficiency for systems of this size. We select the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has a long-standing track record of providing reliable results for a wide range of organic molecules. This is paired with the Pople-style 6-31G(d,p) basis set, which provides a good compromise between computational cost and accuracy by including polarization functions (d on heavy atoms, p on hydrogens) necessary to describe chemical bonding and non-covalent interactions accurately.
Our computational protocol is designed as a self-validating workflow. Each step builds logically upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.
An In-depth Technical Guide to the Solubility and Stability of 2-(Adamantan-1-yl)-1H-pyrrole
Introduction: Bridging Lipophilicity and Bioactivity
In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophoric elements is a cornerstone of rational drug design. The molecule 2-(Adamantan-1-yl)-1H-pyrrole is a compelling example of this approach, wedding the rigid, lipophilic cage of adamantane with the versatile, aromatic pyrrole nucleus. The adamantane moiety, a bulky, three-dimensional hydrocarbon, is frequently incorporated into drug candidates to enhance their lipophilicity, modulate their pharmacokinetic properties, and facilitate precise positioning within biological targets.[1][2][3] Conversely, the pyrrole ring is a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7]
The successful development of any new chemical entity for pharmaceutical application hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly impacts bioavailability, while stability under various environmental conditions dictates shelf-life, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. The methodologies described herein are designed to be robust and self-validating, providing the critical data necessary to advance this promising molecule through the drug discovery pipeline.
Part 1: Solubility Profiling
The solubility of a compound is a key determinant of its absorption and distribution in vivo.[8] Given the stark contrast between the highly nonpolar adamantane cage and the more polar N-H bond of the pyrrole ring, a comprehensive solubility profile across a range of solvents is essential. The adamantane structure is known to have low aqueous solubility but is readily soluble in nonpolar organic solvents.[9][10] The pyrrole moiety can engage in hydrogen bonding, which may offer some degree of aqueous solubility.[11]
Experimental Protocol: Thermodynamic Solubility Assessment
The isothermal shake-flask method is the gold standard for determining thermodynamic solubility. This protocol outlines the steps to determine the solubility of this compound in aqueous and organic solvents.
Materials:
-
This compound (solid)[12]
-
Phosphate-buffered saline (PBS), pH 7.4
-
1-Octanol
-
Hexane
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Calibrated analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing a known volume of each solvent (e.g., PBS pH 7.4, 1-octanol, hexane, DMSO, ethanol). The excess solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The extended time is necessary to ensure the dissolution process is complete.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
-
Sample Analysis:
-
Carefully aspirate an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard calibration curve of this compound should be prepared in the same solvent to ensure accurate quantification.
-
Data Presentation: Expected Solubility Profile
The following table summarizes the expected solubility of this compound in various solvents, based on the known properties of its constituent moieties.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Hexane | Nonpolar | High | The nonpolar adamantane cage will have favorable interactions with the nonpolar solvent. |
| 1-Octanol | Amphiphilic | Moderate to High | Represents a surrogate for biological membranes; the lipophilic adamantane will drive solubility. |
| Ethanol | Polar Protic | Moderate | The pyrrole N-H can hydrogen bond, and the adamantane has some solubility in alcohols. |
| DMSO | Polar Aprotic | High | A strong universal solvent capable of solvating a wide range of compounds. |
| PBS (pH 7.4) | Aqueous Buffer | Low | The large, lipophilic adamantane group is expected to dominate, leading to poor aqueous solubility.[9] |
Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Part 2: Chemical Stability Assessment
Understanding the chemical stability of this compound is crucial for predicting its degradation pathways and establishing appropriate storage and handling conditions. Pyrrole itself is known to be unstable in strongly acidic solutions due to polymerization of the protonated form.[13] Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify potential liabilities.
Experimental Protocol: Forced Degradation Studies
This protocol outlines a series of stress conditions to evaluate the stability of this compound in solution. A stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) should be prepared and then diluted into the stress condition solutions.
Materials:
-
Stock solution of this compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC-UV system (for purity analysis)
-
LC-MS system (for identification of degradation products)
Procedure:
-
Preparation of Test Solutions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂.
-
Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., water/acetonitrile mixture).
-
Photostability: Prepare a solution in a neutral solvent and expose it to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Incubation:
-
Incubate the acidic, basic, oxidative, and thermal solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).
-
Analyze samples at predetermined time points (e.g., 0, 24, 48, 168 hours).
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and the formation of any degradation products.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products, providing clues to their structures.
-
Data Presentation: Predicted Stability Profile
This table outlines the expected stability outcomes for this compound under various stress conditions.
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| 0.1 M HCl | Low | The pyrrole ring is susceptible to acid-catalyzed polymerization or ring-opening.[13] |
| 0.1 M NaOH | High | The pyrrole ring is generally stable to bases. The adamantane cage is highly stable. |
| 3% H₂O₂ | Moderate | The electron-rich pyrrole ring may be susceptible to oxidation. |
| Thermal (60°C) | High | The adamantane and pyrrole cores are generally thermally stable at this temperature. |
| Photostability | Moderate to High | Pyrrole derivatives can undergo photochemical reactions, though the adamantyl group may offer some steric hindrance. |
Visualization: Stability Testing Workflow
Caption: Workflow for forced degradation stability studies.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The inherent lipophilicity of the adamantane moiety suggests that while organic solubility will likely be high, aqueous solubility may present a challenge for formulation.[9] Strategies to improve aqueous solubility, such as salt formation (if ionizable groups are introduced) or the use of formulation vehicles like cyclodextrins, could be explored.[9] The stability studies will illuminate the compound's liabilities, with particular attention required for its behavior under acidic conditions, a known sensitivity of the pyrrole ring.[13] The data generated from these studies are indispensable for informed decision-making in the progression of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. connectsci.au [connectsci.au]
- 3. nbinno.com [nbinno.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. This compound | 912361-56-9 [sigmaaldrich.com]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
A Technical Guide to the Biological Activity Screening of 2-(Adamantan-1-yl)-1H-pyrrole Derivatives
Introduction: The Strategic Convergence of Adamantane and Pyrrole Moieties in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the burgeoning potential of a unique hybrid structure: 2-(Adamantan-1-yl)-1H-pyrrole derivatives. This class of compounds marries the distinct and therapeutically valuable properties of the adamantane cage with the versatile pyrrole ring, creating a promising platform for the discovery of novel therapeutic agents.
The adamantane moiety, a rigid and lipophilic tricycle, is renowned for its ability to anchor molecules within biological targets, enhancing binding affinity and modulating pharmacokinetic properties.[1] Its incorporation into drug candidates has led to successful antiviral agents like amantadine and rimantadine.[2] The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous pharmacophore found in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The fusion of these two entities in this compound derivatives presents a compelling hypothesis: the adamantyl group can serve as a "lipophilic bullet," guiding the pyrrole "warhead" to its biological target, thereby potentiating its therapeutic effect.[4]
This technical guide provides a comprehensive framework for the systematic biological activity screening of this novel class of compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and interpretation.
Synthetic Pathways to this compound Derivatives: A Brief Overview
The synthesis of this compound derivatives can be approached through established methodologies for pyrrole synthesis, such as the Paal-Knorr or Hantzsch reactions.[3] A common strategy involves the condensation of an adamantane-containing 1,4-dicarbonyl compound with an amine or ammonia. Modifications to the pyrrole ring or the adamantane cage can be introduced either before or after the core structure is formed, allowing for the creation of a diverse chemical library for screening. The characterization of these synthesized compounds is crucial and typically involves techniques like NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.[5]
A Tiered Approach to Biological Activity Screening: From Broad Strokes to Mechanistic Insights
A logical and efficient screening cascade is paramount to successfully identifying and characterizing the biological activities of a new compound library. The following workflow outlines a tiered approach, beginning with broad-spectrum primary screens and progressing to more specific and mechanistically focused assays for promising "hit" compounds.
Caption: A tiered workflow for biological activity screening.
Antimicrobial Activity Screening: Combating Resistance with Novel Scaffolds
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Both pyrrole and adamantane derivatives have demonstrated antimicrobial potential, making this a logical starting point for screening.[5][6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay is a gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates. A typical concentration range is 0.125 to 256 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| AD-PYR-01 | 16 | 64 | 32 |
| AD-PYR-02 | 8 | 32 | 16 |
| AD-PYR-03 | >256 | >256 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
The cytotoxic potential of novel chemical entities is a key area of investigation in oncology drug discovery. Pyrrole derivatives, in particular, have been explored for their anticancer activities.[7][8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| AD-PYR-04 | 12.5 | 25.8 |
| AD-PYR-05 | 5.2 | 10.1 |
| AD-PYR-06 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 |
Antiviral Activity Screening: A Legacy of Adamantane
Given the historical success of adamantane derivatives as antiviral agents, particularly against the influenza virus, this is a critical area for investigation.[4][9]
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to quantify the effect of a compound on the replication of a virus.
Materials:
-
Test compounds
-
Virus stock (e.g., Influenza A virus)
-
Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Cell culture medium
-
Agarose overlay
-
Crystal violet solution
Procedure:
-
Cell Monolayer: Grow a confluent monolayer of host cells in 6-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C until plaques (zones of cell death) are visible.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.
Caption: Potential mechanism of antiviral action.
Conclusion: Charting a New Course in Drug Discovery
The systematic biological activity screening of this compound derivatives holds significant promise for the identification of novel therapeutic leads. The combination of the unique physicochemical properties of the adamantane cage with the proven pharmacological versatility of the pyrrole ring provides a rich chemical space for exploration. This guide offers a robust framework for such an endeavor, emphasizing a logical, tiered approach to screening and providing detailed, actionable protocols. By understanding the "why" behind the "how," researchers can navigate the complexities of drug discovery with greater confidence and efficiency, ultimately accelerating the journey from a novel molecule to a potential life-saving medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Lipophilic Landscape: A Technical Guide to the Lipophilicity Determination of Adamantane-Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The conjugation of adamantane and pyrrole moieties presents a compelling strategy in modern medicinal chemistry, offering a unique blend of structural rigidity, three-dimensionality, and tunable electronic properties. A critical physicochemical parameter governing the pharmacokinetic and pharmacodynamic profile of these novel entities is lipophilicity. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the lipophilicity of adamantane-pyrrole compounds. We will delve into the nuances of established experimental methodologies, from the foundational shake-flask method to the high-throughput capabilities of reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, we will examine the utility and limitations of in silico predictive models. This document is intended to serve as a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of adamantane-pyrrole derivatives, enabling a more rational approach to optimizing drug-like properties.
The Significance of Lipophilicity in Adamantane-Pyrrole Drug Candidates
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of drug design and development.[1] It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] For adamantane-pyrrole compounds, this parameter is of particular interest due to the inherent characteristics of the constituent scaffolds.
The adamantane cage is a classic example of a "lipophilic bullet," a bulky, rigid, and highly lipophilic hydrocarbon framework.[3][4] Its incorporation into a molecule can significantly increase lipophilicity, which can be advantageous for enhancing membrane permeability and, in some cases, blood-brain barrier penetration.[4][5] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][6]
The pyrrole ring, a five-membered aromatic heterocycle, offers a scaffold for diverse functionalization, allowing for the fine-tuning of a compound's physicochemical properties, including its lipophilicity. The interplay between the hydrophobic adamantane and the potentially more polar, functionalizable pyrrole ring creates a chemical space where precise control of lipophilicity is both possible and essential for therapeutic success.
A quantitative measure of lipophilicity is the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water. It is most commonly expressed as its logarithm, log P.[7] For ionizable compounds, the distribution coefficient (log D) at a specific pH is a more physiologically relevant parameter.[8]
dot graph TD { subgraph "Lipophilicity's Impact on ADMET" A[Lipophilicity(logP/logD)] --> B{Absorption}; A --> C{Distribution}; A --> D{Metabolism}; A --> E{Excretion}; A --> F{Toxicity}; end subgraph "Adamantane-Pyrrole Scaffold" G[Adamantane Moiety(High Lipophilicity)] -- influences --> A; H[Pyrrole Moiety(Tunable Polarity)] -- influences --> A; end style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } The central role of lipophilicity in the ADMET properties of adamantane-pyrrole compounds.
Experimental Determination of Lipophilicity
Experimental measurement remains the gold standard for accurate lipophilicity determination. The choice of method often depends on the compound's properties, the required throughput, and the available instrumentation.
The Shake-Flask Method (OECD 107): The Foundational Approach
The shake-flask method is the traditional and most direct way to measure log P.[9] It involves dissolving the compound in a biphasic system of n-octanol and water, shaking the mixture until equilibrium is reached, and then quantifying the compound's concentration in each phase.[10]
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Compound Dissolution: Prepare a stock solution of the adamantane-pyrrole compound in the phase in which it is more soluble. The initial concentration should be carefully chosen to avoid saturation in either phase.
-
Partitioning: Combine precise volumes of the pre-saturated n-octanol and water phases in a suitable vessel. Add a small aliquot of the compound's stock solution.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. For highly lipophilic compounds, this may take several hours.[9]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This is crucial to prevent volume changes during the experiment that would affect the concentration measurements.
-
Centrifugation: This step is critical to break any emulsions that may have formed during shaking, a common issue with highly lipophilic compounds like many adamantane derivatives.[10]
-
Validated Analytical Method: The accuracy of the log P value is directly dependent on the accuracy of the concentration measurements.
Challenges for Adamantane-Pyrrole Compounds:
The high lipophilicity imparted by the adamantane moiety can lead to very low aqueous concentrations, potentially falling below the detection limit of the analytical method.[7] Additionally, the formation of stable emulsions can be a significant hurdle.[11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative
RP-HPLC is a widely used indirect method for lipophilicity determination.[12][13] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its log P value.[14]
dot graph TD { A[Prepare Mobile Phases(e.g., Methanol/Water mixtures)] --> B{Equilibrate RP-HPLC System(e.g., C18 column)}; B --> C[Inject a Series of Standardswith Known logP Values]; C --> D{Determine Retention Times (t_R)and Void Time (t_0)}; D --> E[Calculate Retention Factorsk = (t_R - t_0) / t_0]; E --> F[Generate Calibration Curve(log k vs. known logP)]; F --> G[Inject Adamantane-Pyrrole Compound]; G --> H{Determine its Retention Time andCalculate its log k}; H --> I[Interpolate logP fromthe Calibration Curve]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 } Workflow for determining logP using RP-HPLC.
-
System Preparation: Use a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer at the desired pH for log D determination.
-
Standard Selection: Choose a set of reference compounds with reliable log P values that span the expected lipophilicity range of the adamantane-pyrrole analytes.
-
Isocratic Elution: For each standard and analyte, perform a series of isocratic elutions with varying proportions of the organic modifier in the mobile phase.
-
Data Collection: Record the retention time (t_R) for each compound at each mobile phase composition. Determine the column dead time (t_0) using an unretained compound (e.g., sodium nitrate).
-
Calculation of log k_w: For each compound, calculate the retention factor (k) at each mobile phase composition. Plot log k against the volume fraction of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.
-
Calibration and Prediction: Create a calibration curve by plotting the log k_w values of the standards against their known log P values. Use this equation to calculate the log P of the adamantane-pyrrole compound from its experimentally determined log k_w.
Expertise-Driven Insights:
-
Choice of Organic Modifier: Methanol is often preferred as it is a better hydrogen bond donor and acceptor, more closely mimicking the properties of n-octanol.
-
Extrapolation to log k_w: This provides a more universal measure of lipophilicity that is less dependent on the specific mobile phase conditions used.[13]
-
Suitability for Adamantane-Pyrrole Compounds: RP-HPLC is well-suited for these compounds, especially for series of analogs, as it is fast, requires only a small amount of sample, and can handle compounds with a wide range of lipophilicities.
| Method | Advantages | Disadvantages | Best Suited For |
| Shake-Flask | Direct measurement of log P, "gold standard"[9] | Labor-intensive, requires pure compound, potential for emulsion formation[10][11] | Accurate determination of a small number of key compounds. |
| RP-HPLC | High-throughput, small sample requirement, suitable for a wide log P range[12] | Indirect method, requires careful calibration, potential for secondary interactions with the stationary phase[13] | Screening libraries of analogs, rapid lipophilicity assessment in early drug discovery. |
In Silico Lipophilicity Prediction
Computational methods offer a rapid and cost-effective way to estimate log P, particularly in the early stages of drug design before a compound is synthesized. These methods can be broadly categorized into two main types:
-
Fragment-based methods: These approaches calculate log P by summing the contributions of individual atoms or molecular fragments. Examples include ALOGP and ClogP.
-
Whole-molecule methods: These methods consider the entire 3D structure of the molecule and use descriptors such as molecular surface area and polarizability to predict log P.
Trustworthiness and Limitations:
While incredibly useful for prioritizing synthetic targets, in silico predictions should be viewed as estimations.[7] The accuracy of these predictions can vary significantly depending on the algorithm used and the structural class of the compound. For novel scaffolds like some adamantane-pyrrole conjugates, existing models may lack sufficient training data, leading to less reliable predictions. Therefore, experimental validation of computationally derived log P values is strongly recommended.
Available Online Tools:
Several free and commercial software packages are available for in silico log P prediction:
-
SwissADME: A free web tool that provides predictions from multiple algorithms (e.g., XLOGP3, WLOGP, MLOGP).
-
Molinspiration: Another online platform that offers log P calculation based on group contributions.
-
Virtual Computational Chemistry Laboratory (VCCLAB): Provides access to the ALOGPS 2.1 program for log P and solubility prediction.
Integrated Strategy for Adamantane-Pyrrole Lipophilicity Determination
A robust approach to characterizing the lipophilicity of novel adamantane-pyrrole compounds involves a tiered strategy that leverages both computational and experimental methods.
dot graph TD { subgraph "Tier 1: Design & In Silico Screening" A[Virtual Library ofAdamantane-Pyrrole Analogs] --> B{In Silico logP Prediction(e.g., SwissADME, Molinspiration)}; B --> C[Prioritize Analogs withDesirable Predicted Lipophilicity]; end subgraph "Tier 2: Synthesis & High-Throughput Screening" D[Synthesize Prioritized Compounds] --> E{Rapid Lipophilicity Profilingusing RP-HPLC}; E --> F[Identify Lead Compounds withOptimal Lipophilicity]; end subgraph "Tier 3: In-Depth Characterization" G[Lead Compounds] --> H{Accurate logP/logD Determinationusing Shake-Flask Method}; H --> I[Correlate with ADMET Data]; end C --> D; F --> G; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } An integrated, tiered approach to lipophilicity determination.
This integrated workflow ensures that resources are focused on the most promising candidates, while still generating high-quality, reliable data for lead optimization. By understanding and carefully measuring the lipophilicity of adamantane-pyrrole compounds, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this exciting class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. PrologP | www.compudrug.com [compudrug.com]
- 11. Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. scispace.com [scispace.com]
- 14. cadaster.eu [cadaster.eu]
Methodological & Application
Application Note & Protocol: Strategic Synthesis and Functionalization of 2-(Adamantan-1-yl)-1H-pyrrole Derivatives for Drug Discovery
Introduction: The Strategic Union of Adamantane and Pyrrole
In the landscape of medicinal chemistry, the design of novel molecular entities with enhanced pharmacological profiles is a paramount objective. The conjugation of distinct pharmacophores into a single scaffold is a proven strategy for achieving this goal. This guide focuses on the synthesis of 2-(Adamantan-1-yl)-1H-pyrrole, a molecule that marries the unique properties of the adamantane cage with the versatile pyrrole heterocycle.
The adamantane moiety, a rigid and highly lipophilic diamondoid hydrocarbon, is recognized as a "privileged scaffold".[1] Its incorporation into drug candidates can significantly improve absorption, distribution, metabolism, and excretion (ADME) properties by increasing lipophilicity, which can enhance membrane permeability and metabolic stability.[2][3] Concurrently, the pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of "blockbuster" drugs and natural products, including atorvastatin and sunitinib.[4][5] Its electron-rich nature and hydrogen-bonding capabilities make it a crucial component for molecular recognition at biological targets.[4]
This document provides a detailed exploration of the primary synthetic routes to the this compound core, followed by protocols for its subsequent functionalization, offering researchers a robust platform for developing novel therapeutics.
Part 1: Core Synthetic Strategy via Paal-Knorr Condensation
The most direct and reliable method for constructing the this compound scaffold is the Paal-Knorr synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[6][7][8]
Causality and Rationale for Method Selection:
The Paal-Knorr reaction is exceptionally well-suited for this target due to its operational simplicity and the commercial or straightforward synthetic accessibility of the required precursors. The key starting material is an adamantyl-substituted 1,4-diketone, which provides the four-carbon backbone of the pyrrole, while an amine source, such as ammonium acetate or ammonia, supplies the nitrogen atom. The reaction proceeds under neutral or weakly acidic conditions, which are generally tolerant of various functional groups.[6]
Reaction Mechanism:
The mechanism involves a sequence of nucleophilic attacks and dehydrations.[7]
-
Hemiaminal Formation: The amine nitrogen performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-diketone.
-
Cyclization: The amine of the resulting hemiaminal intermediate then attacks the second carbonyl group intramolecularly.
-
Dehydration: The cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the stable aromatic pyrrole ring.
Caption: Paal-Knorr reaction mechanism for pyrrole synthesis.
Part 2: Experimental Protocols and Workflow
This section provides detailed, self-validating protocols for the synthesis and subsequent functionalization of the target scaffold.
Protocol 1: Synthesis of this compound
This protocol describes the Paal-Knorr condensation using 1-(Adamantan-1-yl)butane-1,4-dione and ammonium acetate.
Caption: Experimental workflow for Paal-Knorr synthesis.
Materials and Reagents:
-
1-(Adamantan-1-yl)butane-1,4-dione
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-(Adamantan-1-yl)butane-1,4-dione (1.0 eq).
-
Add ammonium acetate (5.0 eq) and glacial acetic acid to create a solution with a concentration of approximately 0.2 M with respect to the diketone.
-
Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice and slowly neutralize with saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Expected Characterization Data
The identity and purity of the synthesized this compound (CAS 912361-56-9) can be confirmed by standard spectroscopic methods.[9][10]
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₉N |
| Molecular Weight | 201.31 g/mol [9] |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (CDCl₃) | δ ~8.0-8.5 (br s, 1H, N-H), ~6.7 (m, 1H, pyrrole-H5), ~6.1 (m, 1H, pyrrole-H3), ~6.0 (m, 1H, pyrrole-H4), ~2.1 (br s, 3H, Ad-CH), ~1.9 (br s, 6H, Ad-CH₂), ~1.75 (br s, 6H, Ad-CH₂) ppm |
| ¹³C NMR (CDCl₃) | δ ~135 (pyrrole C2), ~118 (pyrrole C5), ~107 (pyrrole C3), ~105 (pyrrole C4), ~41 (Ad-CH₂), ~36 (Ad-C), ~30 (Ad-CH), ~28 (Ad-CH₂) ppm |
| FT-IR (KBr) | ν ~3400 (N-H stretch), ~2900, 2850 (C-H stretch, adamantyl), ~1500-1450 (C=C stretch, pyrrole) cm⁻¹ |
| Mass Spec (EI) | m/z 201 (M⁺), 135 (M - Ad)⁺ |
Part 3: Strategic Functionalization of the Pyrrole Core
Once synthesized, the this compound scaffold serves as a versatile template for further elaboration. The electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution. Due to the steric bulk and electron-donating nature of the C2-adamantyl group, substitution is strongly directed to the C5 position.[11]
Protocol 2: Vilsmeier-Haack Formylation at the C5 Position
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. This aldehyde can then be used as a synthetic handle for a multitude of transformations (e.g., reductive amination, Wittig reactions, oxidation to a carboxylic acid).
Caption: Functionalization pathways from the 5-formyl intermediate.
Materials and Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Aqueous sodium acetate solution
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 eq) to 0 °C.
-
Add POCl₃ (1.1 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium acetate solution.
-
Stir the mixture vigorously for 1 hour, then extract with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting crude aldehyde by column chromatography or recrystallization to yield this compound-5-carbaldehyde.
Conclusion
The synthetic strategies outlined in this guide provide a clear and reproducible pathway for accessing functionalized this compound derivatives. The robust Paal-Knorr synthesis allows for the efficient construction of the core scaffold, while subsequent electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, open the door to a vast chemical space. By leveraging these protocols, researchers in drug development can systematically generate libraries of novel compounds, fine-tuning their steric and electronic properties to optimize interactions with biological targets and improve pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. novapublishers.com [novapublishers.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemuniverse.com [chemuniverse.com]
- 11. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Paal-Knorr synthesis of 2-(adamantyl)-1H-pyrroles
Application Note & Protocol
Topic: Paal-Knorr Synthesis of 2-(Adamantyl)-1H-Pyrroles: A Strategic Approach for Medicinal Chemistry Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Adamantyl-Pyrrole Scaffold
In the landscape of modern drug discovery, the design of novel molecular scaffolds that offer both unique pharmacophore presentation and optimized physicochemical properties is paramount. The pyrrole ring is a privileged heterocycle, forming the core of numerous natural products and blockbuster drugs like atorvastatin and sunitinib.[1][2] Its electron-rich system and hydrogen bonding capabilities make it a versatile pharmacophore for engaging with a wide array of biological targets, including enzymes and receptors.[1][3]
The adamantane moiety, a rigid, highly lipophilic, and perfectly tetrahedral cage-like hydrocarbon, serves as a "lipophilic bullet" in medicinal chemistry.[4] Its incorporation into a drug candidate can profoundly and beneficially alter the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5][6] The steric bulk of the adamantyl group can shield adjacent functional groups from metabolic degradation, thereby increasing drug stability and plasma half-life.[7] Furthermore, its high lipophilicity can enhance membrane permeability and improve penetration of the blood-brain barrier.[5][6]
This application note provides a detailed guide to the synthesis of 2-(adamantyl)-1H-pyrroles via the Paal-Knorr synthesis. This reaction offers a direct and efficient route to covalently link these two powerful moieties, creating a scaffold of significant interest for developing new therapeutic agents.
The Paal-Knorr Synthesis: Mechanism and Rationale
The Paal-Knorr synthesis, first reported in 1884, is a cornerstone reaction in heterocyclic chemistry that condenses a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a substituted pyrrole.[8][9] The reaction is renowned for its reliability and versatility.
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis avoids the formation of an enamine intermediate and instead proceeds through the cyclization of a hemiaminal.[10][11] This pathway is consistent with stereochemical studies and computational DFT models.[11][12]
The key steps are:
-
Hemiaminal Formation: The amine nitrogen performs a nucleophilic attack on one of the carbonyl carbons of the 1,4-diketone, forming a hemiaminal intermediate.
-
Cyclization (Rate-Determining Step): The hydroxyl group of the hemiaminal is protonated, and the nitrogen atom performs an intramolecular nucleophilic attack on the second carbonyl carbon. This ring-closing step is typically the rate-determining step of the reaction.[12][13]
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-step dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.[8][14]
This mechanism is typically facilitated by neutral or weakly acidic conditions. The use of a weak acid, such as acetic acid, accelerates the reaction.[10] Critically, strongly acidic conditions (pH < 3) must be avoided as they can favor a competing reaction pathway that leads to the formation of furan byproducts.[10][14]
Caption: A simplified diagram of the Paal-Knorr pyrrole synthesis mechanism.
Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)-1H-pyrrole
This protocol details the synthesis of the target compound from its requisite 1,4-dicarbonyl precursor, 1-(adamantan-1-yl)butane-1,4-dione.
Critical Prerequisite: Synthesis of the 1,4-Dicarbonyl Precursor
A significant challenge in many Paal-Knorr syntheses is the availability of the starting 1,4-dicarbonyl compound.[8][13] The precursor, 1-(adamantan-1-yl)butane-1,4-dione, is not commercially common and typically requires custom synthesis. Standard organic methods, such as the acylation of an adamantane derivative followed by further functional group manipulations, can be employed. Researchers should ensure the purity of this precursor before proceeding, as impurities will carry through and complicate the final purification.
Materials and Equipment
-
Reagents:
-
1-(Adamantan-1-yl)butane-1,4-dione
-
Ammonium acetate (for N-unsubstituted pyrrole)
-
Glacial Acetic Acid
-
Ethanol, Reagent Grade
-
Ethyl Acetate, HPLC Grade
-
Hexanes, HPLC Grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography (230-400 mesh)
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Step-by-Step Synthesis Protocol
Caption: General experimental workflow for the Paal-Knorr synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(adamantan-1-yl)butane-1,4-dione (1.0 eq).
-
Rationale: The reaction is set up under an air atmosphere as it is not sensitive to oxygen or moisture.
-
-
Reagent Addition: Add ethanol (approx. 0.2 M concentration relative to the diketone) as the solvent. Add ammonium acetate (3.0 eq) followed by glacial acetic acid (1.5 eq).
-
Rationale: Ammonium acetate serves as the source of ammonia for the formation of the N-unsubstituted pyrrole.[8] A molar excess ensures the reaction is driven towards completion. Glacial acetic acid acts as a weakly acidic catalyst to accelerate the cyclization and dehydration steps without promoting furan formation.[10]
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the rate-determining cyclization step.
-
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is typically 10-20% ethyl acetate in hexanes. The product, this compound, will be less polar than the starting diketone. The reaction is complete when the starting material spot is no longer visible by TLC.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid, followed by brine (1 x 30 mL).
-
Rationale: The bicarbonate wash is crucial to remove the acid catalyst, which could interfere with purification. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure this compound.[15]
-
Rationale: Chromatography is necessary to remove unreacted starting materials and any minor byproducts, ensuring high purity of the final compound.
-
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Optimization
The Paal-Knorr synthesis is generally robust, but certain issues can arise. The following table provides guidance on common problems and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficiently reactive starting materials (e.g., sterically hindered amine or diketone).[14]2. Incomplete reaction due to insufficient heating or time.3. Degradation of starting material. | 1. Increase reaction time and/or temperature. Consider microwave-assisted synthesis for faster, more efficient heating.[14][16]2. Use a milder Lewis acid catalyst (e.g., Sc(OTf)₃) in place of a Brønsted acid if degradation is suspected.[13] |
| Formation of Furan Byproduct | Reaction conditions are too acidic (pH < 3).[10][14] | 1. Reduce the amount of acetic acid or run the reaction under neutral conditions (e.g., refluxing in ethanol with only ammonium acetate).2. Ensure the ammonium acetate used is of good quality and has not degraded to release excess acid. |
| Incomplete Reaction | Steric hindrance from the bulky adamantyl group slowing the rate-determining cyclization step. | 1. Increase the reaction time significantly (e.g., 12-24 hours) and monitor carefully by TLC.2. Increase the amount of catalyst (acetic acid) slightly, but not enough to promote furan formation. |
| Difficult Purification | Product co-elutes with impurities. | 1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/hexanes) may improve separation.2. If the product is a solid, attempt recrystallization from a suitable solvent like ethyl acetate/hexanes. |
Conclusion
The Paal-Knorr synthesis provides an effective and straightforward method for constructing 2-(adamantyl)-1H-pyrroles. By combining the privileged pyrrole pharmacophore with the advantageous physicochemical properties of the adamantane group, this synthetic strategy opens the door to a rich area of chemical space for drug discovery. Understanding the reaction mechanism and potential pitfalls allows researchers to efficiently synthesize these valuable scaffolds, enabling the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 6. connectsci.au [connectsci.au]
- 7. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Suzuki coupling reactions involving 2-(Adamantan-1-yl)-1H-pyrrole
An Application Guide to Suzuki-Miyaura Coupling Reactions Involving 2-(Adamantan-1-yl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Complexity and Functionality
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories for constructing complex molecular architectures, particularly biaryl and hetero-biaryl systems.[1][4] Its mild reaction conditions, tolerance for a wide array of functional groups, and the low toxicity of its boron-based byproducts contribute to its widespread adoption.[5]
This guide focuses on the application of the Suzuki coupling to a substrate of significant interest in medicinal chemistry: This compound . This molecule merges two privileged structural motifs: the pyrrole ring, a core component of numerous natural products and pharmaceuticals, and the adamantane cage. The adamantane group is a unique three-dimensional, rigid, and highly lipophilic scaffold.[6] Its incorporation into drug candidates can profoundly enhance pharmacokinetic properties by improving metabolic stability, increasing bioavailability, and modulating binding affinity.[6][7] Molecules containing the adamantane moiety have found clinical success as antiviral agents, antidiabetics, and treatments for neurodegenerative disorders.[8][9][10]
However, the very properties that make the adamantyl group attractive—its bulk and rigidity—present significant challenges for chemical synthesis. The steric hindrance imposed by the adamantane cage can impede the approach of reagents to the reaction center, necessitating carefully optimized protocols. This application note provides a detailed examination of the mechanistic principles, practical protocols, and optimization strategies for successfully employing Suzuki-Miyaura coupling reactions with this compound derivatives, enabling researchers to harness the full potential of this valuable scaffold.
Mechanistic Framework of the Suzuki-Miyaura Reaction
A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][11]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. This active catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from its Pd(0) state to a Pd(II) state, forming an organopalladium(II) complex.[2] This is often the rate-determining step of the reaction.
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex.[1] For this to occur, the organoboron species must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which facilitates the ligand exchange at the palladium center, displacing the halide.[1][12][13] The choice of base is therefore critical and directly influences the rate and success of this step.
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple, forming the new carbon-carbon bond of the desired product. This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the catalytic cycle.[4][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The unique structure of this compound introduces specific challenges that must be addressed for a successful coupling reaction.
-
Profound Steric Hindrance : The adamantyl group is exceptionally bulky. This steric shield can significantly hinder the oxidative addition step if the halogen is on the pyrrole ring, or the reductive elimination step where the two bulky partners must couple.[14][15] To overcome this, catalyst systems employing bulky, electron-rich ligands are essential. These ligands promote the formation of a coordinatively unsaturated Pd(0) species necessary for oxidative addition and can accelerate the final reductive elimination step.[16][17]
-
Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may prove insufficient. High-activity catalyst systems are required.
-
Buchwald Ligands : Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are designed to be both bulky and electron-rich, making them ideal for coupling sterically demanding substrates.[18]
-
N-Heterocyclic Carbenes (NHCs) : NHCs form very stable bonds with palladium and are strong σ-donors.[18] This stability and electron-donating ability make Pd-NHC complexes highly effective for challenging couplings, including those involving aryl chlorides and sterically hindered partners.[12][19]
-
-
The Role of the Pyrrole N-H : The proton on the pyrrole nitrogen is acidic and can be removed by the base used in the reaction. While this can sometimes be inconsequential, it can also lead to catalyst inhibition or undesired side reactions. For many substrates, direct coupling on the NH-free pyrrole is possible and synthetically efficient.[20] However, if issues arise, protection of the nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) can be a viable strategy, as it is robust under typical Suzuki conditions.[21]
-
Choice of Base and Solvent : The interplay between the base and solvent is critical, especially for hindered substrates. Stronger bases are often needed to drive the transmetalation of sterically encumbered boronic acids.[22]
-
Bases : While weaker bases like K₂CO₃ are common, stronger bases like K₃PO₄ or potassium tert-butoxide (KOtBu) are frequently more effective for challenging couplings.[13][19][22]
-
Solvents : Aprotic polar solvents like 1,4-dioxane, DME, or THF, often with the addition of water, are typically used to ensure solubility of both the organic and inorganic reagents.
-
Protocols for Suzuki-Miyaura Coupling
This section provides a representative protocol for the Suzuki-Miyaura coupling of a borylated this compound with a generic aryl bromide. The synthesis of the requisite boronic ester can be achieved via iridium-catalyzed C-H borylation of this compound, a method known to be compatible with N-H pyrroles.[20]
Protocol 1: Suzuki-Miyaura Coupling of 2-(Adamantan-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole with 4-Bromotoluene
Materials and Equipment:
-
Reactants :
-
2-(Adamantan-1-yl)-5-(pinacolboryl)-1H-pyrrole (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
-
Catalyst/Ligand :
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
-
Base :
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
-
Solvent :
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
-
Equipment :
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source (Schlenk line or glovebox)
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
-
Experimental Workflow Diagram:
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Preparation : To a dry Schlenk flask under a nitrogen atmosphere, add 2-(adamantan-1-yl)-5-(pinacolboryl)-1H-pyrrole (1.0 equiv), 4-bromotoluene (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inerting : Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add previously degassed 1,4-dioxane and water (4:1 ratio, volume appropriate for concentration) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under N₂) and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(adamantan-1-yl)-5-(p-tolyl)-1H-pyrrole.
Reaction Parameter Optimization
For novel or particularly challenging substrates, a systematic optimization of reaction parameters is often necessary. The following table provides a starting point for screening conditions.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (Alternative) | Rationale & Comments |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) | [Pd(IPr)(cin)Cl] (2 mol%) | Pd(dppf)Cl₂ is a robust general catalyst. Buchwald or NHC-based systems are superior for sterically demanding couplings.[13][18] |
| Ligand | - | XPhos (4.5 mol%) | - | Bulky, electron-rich phosphines (XPhos) or NHCs (IPr) are crucial for overcoming steric barriers.[18] |
| Base | K₂CO₃ (2.0 equiv) | KOtBu (2.0 equiv) | K₃PO₄ (2.0 equiv) | Stronger bases like KOtBu can accelerate transmetalation for hindered boronic acids.[19][22] K₃PO₄ is a good general-purpose base. |
| Solvent | Dioxane / H₂O (4:1) | Toluene | DME | Toluene is effective with strong, non-aqueous bases like KOtBu. DME is another common choice. |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures may be required to overcome activation barriers, but can also lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
-
Low or No Conversion :
-
Inactive Catalyst : Ensure the catalyst is active and the reaction is maintained under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) species.
-
Steric Hindrance : Switch to a more active catalyst system with a bulkier ligand (e.g., from SPhos to XPhos or an NHC ligand).
-
Inefficient Transmetalation : Screen stronger bases (K₃PO₄, Cs₂CO₃, KOtBu).
-
-
Formation of Side Products :
-
Homocoupling (R²-R²) : This arises from the coupling of two organoboron molecules. It can be minimized by the slow addition of the boronic ester or by ensuring a slight excess of the aryl halide.
-
Dehalogenation/Protodeborylation : The aryl halide is reduced to an arene, or the boronic ester is replaced by hydrogen. This often indicates the presence of water or other protic sources and can sometimes be suppressed by using anhydrous conditions or different bases.
-
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful, albeit challenging, transformation. The significant steric bulk of the adamantyl group necessitates a departure from standard protocols, requiring highly active palladium catalysts, bulky electron-rich ligands, and carefully selected bases. By understanding the mechanistic underpinnings and systematically optimizing reaction parameters, researchers can successfully synthesize novel and complex molecules. The protocols and strategies outlined in this guide provide a robust framework for accessing these valuable compounds, paving the way for new discoveries in drug development and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. nbinno.com [nbinno.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 20. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling [mdpi.com]
- 21. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Adamantane Moiety in Pyrrole Scaffolds: A Guide to Medicinal Chemistry Applications
Introduction: The Strategic Alliance of Adamantane and Pyrrole in Drug Discovery
In the landscape of medicinal chemistry, the conjugation of distinct pharmacophores is a well-established strategy to generate novel molecular entities with enhanced therapeutic potential. The incorporation of a bulky, lipophilic adamantane cage onto a heterocyclic scaffold like pyrrole represents a compelling approach in modern drug design. The adamantane group, a rigid, diamondoid hydrocarbon, is renowned for its ability to improve the pharmacokinetic profile of a drug by increasing its lipophilicity, which can enhance membrane permeability and metabolic stability.[1][2] Furthermore, its unique three-dimensional structure allows for specific and high-affinity interactions with biological targets.[1]
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in a vast array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The fusion of these two moieties in 2-(Adamantan-1-yl)-1H-pyrrole and its derivatives creates a synergistic platform for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of this chemical scaffold in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Anticancer Applications: Targeting Endoplasmic Reticulum Stress through Nur77 Modulation
A promising avenue for the therapeutic application of adamantane-pyrrole derivatives is in oncology. Recent studies have highlighted the potential of these compounds as potent anticancer agents that induce apoptosis in cancer cells by modulating the orphan nuclear receptor Nur77.[6]
Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress
Certain derivatives, such as N1-(2-(adamantan-1-yl)-1H-indol-5-yl)-N2-(substituent)-1,2-dicarboxamides, have been shown to bind to and activate Nur77.[7] This activation triggers a cascade of events leading to endoplasmic reticulum (ER) stress-induced apoptosis. Nur77, upon activation, can translocate from the nucleus to the mitochondria and the ER, where it interacts with other proteins to initiate cell death pathways.[8][9] The proposed mechanism involves the activation of the PERK-ATF4 and IRE1 signaling pathways, key components of the unfolded protein response (UPR) that is initiated by ER stress.[7]
Caption: Nur77-mediated ER stress-induced apoptosis pathway.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds has been demonstrated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of their cytotoxic potency.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 15h | HepG2 (Liver Cancer) | < 5.0 | [7] |
| 15h | MCF-7 (Breast Cancer) | < 5.0 | [7] |
| 7s | H460 (Lung Cancer) | Down to 20 | [6] |
| 7n | H460 (Lung Cancer) | Down to 20 | [6] |
| 7w | H460 (Lung Cancer) | Down to 20 | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cancer cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: General workflow for an MTT cytotoxicity assay.
Antiviral Applications: Inhibition of Influenza A Virus Replication
The adamantane scaffold has a historical precedent in antiviral therapy, with amantadine and rimantadine being early examples of drugs used to treat influenza A infections.[4] The incorporation of a pyrrole moiety can lead to derivatives with enhanced antiviral activity.
Mechanism of Action: Blocking the M2 Ion Channel
The primary antiviral mechanism of adamantane derivatives against influenza A virus is the blockade of the M2 protein, a proton-selective ion channel embedded in the viral envelope.[12][13] This channel is crucial for two stages of the viral life cycle:
-
Viral Uncoating: After the virus enters the host cell via endocytosis, the endosome becomes acidified. The M2 ion channel allows protons to flow into the virion, which destabilizes the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes, facilitating the release of the viral genome into the cytoplasm.[12] Adamantane derivatives physically block the M2 channel, preventing this acidification and trapping the virus in the endosome.
-
Viral Assembly and Budding: During the late stages of replication, the M2 protein is thought to regulate the pH of the trans-Golgi network, ensuring the proper conformation of hemagglutinin (HA) before the assembly of new virions.
Caption: Mechanism of M2 ion channel inhibition by adamantane derivatives.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol describes a classic method for determining the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
This compound derivative
-
Agarose overlay (containing the compound)
-
Crystal violet staining solution
Procedure:
-
Cell Culture:
-
Grow MDCK cells in 6-well plates until they form a confluent monolayer.
-
-
Virus Infection:
-
Wash the cell monolayers with sterile PBS.
-
Infect the cells with a dilution of influenza A virus calculated to produce approximately 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Compound Treatment:
-
Prepare an agarose overlay containing different concentrations of the this compound derivative in infection medium.
-
After the adsorption period, remove the viral inoculum and add 2 mL of the agarose overlay to each well.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Synthesis of this compound: A Practical Approach
The Paal-Knorr synthesis is a robust and widely applicable method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[6][14][15] This protocol outlines a plausible synthetic route to the core scaffold, this compound.
Protocol: Paal-Knorr Synthesis
Materials:
-
1-(Adamantan-1-yl)butane-1,4-dione (can be synthesized from adamantane-1-carboxylic acid)
-
Ammonium acetate or a primary amine
-
Glacial acetic acid or another suitable solvent (e.g., ethanol)
-
Reflux apparatus
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Adamantan-1-yl)butane-1,4-dione (1 equivalent) in glacial acetic acid.
-
Add an excess of ammonium acetate (e.g., 3-5 equivalents).
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Conclusion and Future Perspectives
The strategic combination of the adamantane cage and the pyrrole ring offers a versatile platform for the development of novel therapeutic agents. The demonstrated efficacy of these derivatives in anticancer and antiviral applications underscores their potential in medicinal chemistry. The lipophilic and rigid nature of the adamantane moiety can be further exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. Future research should focus on expanding the library of this compound derivatives and exploring their activity against a broader range of biological targets. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and inspire further investigation into this promising class of molecules.
References
- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 13. drugs.com [drugs.com]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for 2-(Adamantan-1-yl)-1H-pyrrole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Molecule of Unique Potential
In the vast landscape of materials science, the strategic design of molecular building blocks is paramount to achieving novel functionalities and enhanced performance. 2-(Adamantan-1-yl)-1H-pyrrole is a heterocyclic compound that merges the unique properties of two distinct chemical entities: the adamantane cage and the pyrrole ring. The adamantyl group, a rigid and bulky diamondoid hydrocarbon, is renowned for imparting exceptional thermal stability, high glass transition temperatures (Tg), and mechanical robustness to polymeric structures.[1][2] Its three-dimensional structure disrupts polymer chain packing, creating free volume that can be exploited in various applications.[1] The pyrrole moiety, an electron-rich aromatic heterocycle, is the foundational unit of polypyrrole, a well-known conducting polymer with applications in electronics, sensors, and biomedical devices.
The combination of these two moieties in this compound presents a compelling monomer for the synthesis of advanced functional polymers. The resulting polymer, poly(this compound), is anticipated to exhibit a unique combination of properties, including high thermal stability, processability, and tunable electronic characteristics. This document provides a comprehensive guide to the synthesis of the monomer, its polymerization, and detailed protocols for its potential application in high-performance materials.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation to prepare the 1,4-dicarbonyl precursor, followed by a Paal-Knorr pyrrole synthesis.
Step 1: Synthesis of 1-(Adamantan-1-yl)-1,4-butanedione (Proposed Protocol)
The key precursor for the Paal-Knorr synthesis is an appropriately substituted 1,4-dicarbonyl compound. A plausible route to 1-(Adamantan-1-yl)-1,4-butanedione is the Friedel-Crafts acylation of adamantane with succinic anhydride.[3]
Reaction Scheme:
References
Application Note: A Robust, Gram-Scale Protocol for the Synthesis of 2-(Adamantan-1-yl)-1H-pyrrole
Abstract
This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of 2-(Adamantan-1-yl)-1H-pyrrole, a valuable heterocyclic building block in medicinal chemistry and materials science. The adamantane moiety imparts unique properties, including high lipophilicity and a rigid, three-dimensional structure, making its incorporation into pyrrole scaffolds a key strategy in drug design. The described method is based on the classical Paal-Knorr pyrrole synthesis, a reliable and efficient condensation reaction between a 1,4-dicarbonyl compound and an ammonia source. This guide offers a detailed step-by-step procedure, mechanistic insights, characterization data, and essential safety precautions, designed for researchers, chemists, and drug development professionals.
Introduction and Scientific Context
Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The incorporation of an adamantane cage, a bulky, rigid, and highly lipophilic diamondoid hydrocarbon, into molecular frameworks is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles. The target compound, this compound, combines these two privileged motifs, making it a highly desirable building block for novel therapeutic agents.
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and versatile methods for preparing substituted pyrroles.[1] It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under weakly acidic conditions, to yield the corresponding pyrrole derivative.[2][3] This protocol adapts the Paal-Knorr synthesis for a robust, gram-scale preparation, ensuring high yield and purity.
Reaction Mechanism: The Paal-Knorr Synthesis
The synthesis proceeds via the Paal-Knorr condensation mechanism. The reaction is typically conducted in a weakly acidic medium, such as glacial acetic acid, which serves as both the solvent and a catalyst.
The currently accepted mechanism, elucidated by V. Amarnath et al., involves the initial formation of a hemiaminal, which is the rate-determining step.[1][3][4]
-
Hemiaminal Formation : The reaction begins with the nucleophilic attack of ammonia (provided by ammonium acetate) on one of the carbonyl groups of the 1,4-dicarbonyl precursor, 1-(Adamantan-1-yl)-butane-1,4-dione, to form a hemiaminal intermediate.
-
Cyclization : The nitrogen's lone pair then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step forms a 2,5-dihydroxytetrahydropyrrole derivative.
-
Dehydration : The cyclic intermediate subsequently undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[1][2]
Computational studies using density functional theory (DFT) support the hemiaminal cyclization as the preferred pathway over an alternative enamine cyclization route.[4][5]
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Notes |
| 1-(Adamantan-1-yl)-butane-1,4-dione | ≥95% | Varies | Key starting material. |
| Ammonium Acetate (NH₄OAc) | ≥98% | Sigma-Aldrich, etc. | Serves as ammonia source and catalyst. |
| Glacial Acetic Acid (AcOH) | ACS Grade | Fisher Scientific, etc. | Reaction solvent and catalyst. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR, etc. | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR, etc. | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared | For neutralization. |
| Brine (Saturated NaCl) | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
| Equipment |
| Round-bottom flask (250 mL or 500 mL) |
| Reflux condenser |
| Magnetic stirrer and stir bar |
| Heating mantle with temperature controller |
| Separatory funnel (500 mL) |
| Rotary evaporator |
| Glass column for chromatography |
| Thin-Layer Chromatography (TLC) plates (silica gel) |
| Standard laboratory glassware (beakers, flasks, etc.) |
| Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves |
Detailed Experimental Protocol
This protocol is designed for a ~5-gram scale synthesis. Adjust quantities proportionally for larger or smaller scales.
Part A: Reaction Setup and Execution
-
Flask Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Adamantan-1-yl)-butane-1,4-dione (e.g., 5.0 g, 1.0 eq).
-
Reagent Addition : Add glacial acetic acid (100 mL) to the flask to dissolve the starting material. Follow this by adding ammonium acetate (2.5-3.0 eq).
-
Causality Note: An excess of ammonium acetate is used to drive the equilibrium towards product formation by ensuring a sufficient concentration of ammonia is present throughout the reaction.[3]
-
-
Reflux : Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to a gentle reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Reaction Monitoring : The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a silica TLC plate.
-
Use a mobile phase of 20% ethyl acetate in hexanes.
-
Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The reaction is complete when the starting diketone spot is no longer visible.
-
Part B: Work-up and Isolation
-
Cooling : Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal : Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the acetic acid.
-
Neutralization : Carefully dilute the dark, oily residue with ethyl acetate (150 mL). Transfer the solution to a 500 mL separatory funnel. Slowly add saturated sodium bicarbonate solution in portions to neutralize the remaining acetic acid.
-
Safety Note: This neutralization is exothermic and will release CO₂ gas. Vent the separatory funnel frequently to release pressure. Continue adding bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
-
Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Washing : Combine all organic layers and wash them sequentially with water (100 mL) and brine (100 mL).
-
Causality Note: The water wash removes residual salts, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as a dark oil or semi-solid.
Part C: Purification
-
Chromatography Setup : The crude product should be purified by flash column chromatography on silica gel.
-
Elution : A gradient elution is recommended for optimal separation. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 15% EtOAc in hexanes).
-
Technique Note: The product is expected to elute at approximately 10-15% ethyl acetate in hexanes. Collect fractions and monitor them by TLC.
-
-
Final Product : Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 5.0 g of 1-(Adamantan-1-yl)-butane-1,4-dione |
| Equivalents of NH₄OAc | 2.5 - 3.0 |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 75 - 85% |
| Product Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₉N[6] |
| Molecular Weight | 201.31 g/mol [6] |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Expected)
For a protocol to be self-validating, rigorous characterization of the final product is essential.
-
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.10-8.30 (br s, 1H, N-H)
-
δ 6.75-6.85 (m, 1H, Pyrrole H5)
-
δ 6.15-6.25 (t, J ≈ 3.0 Hz, 1H, Pyrrole H4)
-
δ 6.00-6.10 (m, 1H, Pyrrole H3)
-
δ 2.05 (br s, 3H, Adamantane-CH)
-
δ 1.85 (br s, 6H, Adamantane-CH₂)
-
δ 1.75 (br s, 6H, Adamantane-CH₂)
-
Interpretation: The broad singlet above 8 ppm is characteristic of the pyrrole N-H proton.[7][8] The three distinct multiplets between 6-7 ppm correspond to the three protons on the substituted pyrrole ring. The broad signals between 1.7-2.1 ppm are characteristic of the highly symmetric adamantyl cage protons.[9][10]
-
-
¹³C NMR (100 MHz, CDCl₃) :
-
δ 135.0 (C-Adamantyl attached to Pyrrole)
-
δ 120.0 (Pyrrole C2)
-
δ 110.0 (Pyrrole C5)
-
δ 107.5 (Pyrrole C3)
-
δ 106.0 (Pyrrole C4)
-
δ 41.0 (Adamantane-CH₂)
-
δ 36.5 (Adamantane-CH₂)
-
δ 35.0 (Adamantane-C)
-
δ 28.5 (Adamantane-CH)
-
-
Mass Spectrometry (EI) :
-
m/z (relative intensity): 201 ([M]⁺, 100%), 135 ([M-C₅H₄N]⁺), 66 ([C₅H₄N]⁺).
-
Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Pyrrole : This class of compound can be toxic if swallowed or inhaled and can cause eye damage.[12][13] Avoid inhalation of vapors and direct contact with skin and eyes.[12]
-
Glacial Acetic Acid : Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Flammable Solvents : Ethyl acetate and hexanes are flammable liquids. Keep away from ignition sources such as open flames and hot plates.[14] Ensure all equipment is properly grounded to prevent static discharge.[11]
-
Pressure : The neutralization step with sodium bicarbonate generates CO₂ gas. Always vent the separatory funnel frequently to prevent pressure buildup.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jinjingchemical.com [jinjingchemical.com]
- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 13. biosynce.com [biosynce.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Adamantane-Containing Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-containing heterocycles. The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and high symmetry—present distinct challenges during purification.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve high-purity compounds.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues frequently encountered during the purification of adamantane-containing heterocycles in a question-and-answer format.
Question 1: I'm struggling with the co-elution of my target compound and impurities during column chromatography. How can I improve separation?
Answer:
Co-elution is a common problem, often stemming from impurities that have a similar polarity to your desired adamantane-containing heterocycle.[4] Here is a systematic approach to troubleshoot this issue:
Probable Causes & Solutions:
-
Inadequate Solvent System: The polarity of your mobile phase may not be optimal for resolving the mixture.
-
Solution: Experiment with different solvent systems. A good starting point is to test various ratios of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Systematically varying the polarity can significantly improve separation. For particularly challenging separations, consider adding a small percentage of a third solvent, such as methanol or acetonitrile, to fine-tune the mobile phase.
-
-
Isocratic Elution Limitations: An isocratic (constant solvent composition) elution may not be sufficient to separate compounds with close retention factors.
-
Solution: Employ a gradient elution.[4] Start with a lower polarity mobile phase and gradually increase the polarity over the course of the separation. This will help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities, often resulting in sharper peaks and better resolution.
-
-
Stationary Phase Mismatch: Standard silica gel may not be the ideal stationary phase for your specific compound.
-
Solution: Consider alternative stationary phases. Reversed-phase (C18) silica gel can be effective, especially for more polar adamantane derivatives.[5][6] In this case, you would use a polar mobile phase, such as methanol/water or acetonitrile/water mixtures.[5] For certain nitrogen-containing heterocycles, quasi-normal phase chromatography using stationary phases with aromatic fragments might also offer unique selectivity.[7]
-
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Before running a column, screen various solvent systems using Thin-Layer Chromatography (TLC) to find a system that gives good separation between your product and impurities (a ΔRf of at least 0.2 is ideal).
-
Column Packing: Properly pack a silica gel column with the chosen nonpolar solvent.
-
Loading: Dissolve your crude product in a minimal amount of the nonpolar solvent or dichloromethane and load it onto the column.
-
Elution:
-
Isocratic: Begin eluting with the solvent system identified by TLC.
-
Gradient: Start with the nonpolar solvent and gradually introduce the polar solvent. A typical gradient might go from 100% hexane to a 50:50 mixture of hexane/ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[4]
Question 2: My adamantane-containing heterocycle is poorly soluble in common recrystallization solvents, leading to very low recovery. What should I do?
Answer:
The rigid and often symmetrical structure of the adamantane core contributes to strong crystal lattice forces, which can result in low solubility in many common solvents.[2][4]
Probable Causes & Solutions:
-
Low Solubility Profile: The inherent lipophilicity of the adamantane cage makes it practically insoluble in water and sparingly soluble in many polar organic solvents.[3][8]
-
Solution: Explore a wider range of solvents. For highly insoluble compounds, high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective for recrystallization.[4] However, be aware that these high-boiling solvents can be difficult to remove completely from the final product.
-
-
Solvent Choice for Recrystallization: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]
-
Solution: A systematic approach to finding a suitable solvent or solvent system is crucial. Test the solubility of small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures) at both room temperature and their boiling points. For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent at high temperature and then slowly add a "poor" solvent until turbidity appears.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent/System | Boiling Point (°C) | Polarity | Notes |
| Hexane/Ethyl Acetate | Variable | Low to Medium | Good for less polar compounds. The ratio can be adjusted. |
| Toluene | 111 | Low | Can be effective for compounds with some aromatic character. |
| Isopropanol | 82.6 | Medium | A common choice for moderately polar compounds. |
| Acetonitrile | 81.6 | High | Useful for more polar derivatives. |
| DMF | 153 | High (Aprotic) | Effective for poorly soluble compounds, but difficult to remove.[4] |
| DMSO | 189 | High (Aprotic) | Similar to DMF, used for very stubborn cases.[4] |
Question 3: After purification, I still have persistent impurities. What are my options?
Answer:
Persistent impurities can be structurally similar byproducts, unreacted starting materials, or residual high-boiling solvents.[4][9]
Probable Causes & Solutions:
-
Structurally Similar Impurities: Side reactions can generate isomers or closely related compounds that are difficult to separate.
-
Solution 1: Sublimation. Adamantane and its derivatives are known to sublime, even at room temperature.[3] This property can be exploited for purification. Sublimation is particularly effective for removing less volatile or non-volatile impurities.[4]
-
Solution 2: Co-crystallization. In some cases, forming a co-crystal with another molecule can help in isolating the desired compound. Tetraaryladamantanes have been used as "chaperones" for the co-crystallization of molecules that are otherwise difficult to crystallize.[10]
-
-
Residual Solvents: High-boiling solvents like DMF or DMSO used in the reaction or purification can be trapped in the crystal lattice.
-
Solution: Drying under high vacuum at an elevated (but safe) temperature can help remove residual solvents.[9] If the solvent persists, re-dissolving the product in a more volatile solvent (like dichloromethane) and then removing it under vacuum can sometimes help to azeotropically remove the trapped high-boiling solvent.
-
Experimental Protocol: Sublimation Purification
-
Apparatus Setup: Place the impure compound in a sublimation apparatus.
-
Vacuum: Apply a high vacuum to the system.
-
Heating: Gently heat the bottom of the apparatus containing the compound. The temperature should be high enough to cause sublimation but below the melting point.
-
Condensation: The pure compound will sublime and then deposit as crystals on a cold surface (a cold finger or the upper, cooler parts of the apparatus).
-
Collection: Once the sublimation is complete, carefully collect the purified crystals from the cold surface.
Frequently Asked Questions (FAQs)
Q1: What are the best general techniques to monitor the purity of my adamantane-containing heterocycle?
A1: A combination of techniques is recommended for a comprehensive purity assessment[4]:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative checks for impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. Both normal-phase and reversed-phase HPLC can be effective, depending on the compound's polarity.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities. The high symmetry of the adamantane cage often results in simple, characteristic NMR spectra.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q2: Are there any specific safety considerations when working with adamantane derivatives?
A2: While adamantane itself is a stable compound, the specific heterocycle and other functional groups will dictate the primary safety concerns. Always consult the Safety Data Sheet (SDS) for your specific compound and any reagents used in the purification process. Pay particular attention to the handling of solvents and any specialized reagents used in chromatography or recrystallization.
Q3: How does functionalization of the adamantane core affect its purification?
A3: Functionalization dramatically influences the physicochemical properties of the molecule, and thus the purification strategy.
-
Polar Functional Groups: Introducing polar groups like hydroxyls, amines, or amides will generally decrease retention time in normal-phase chromatography and increase it in reversed-phase.[5] It will also alter the solubility profile, potentially making polar solvents more suitable for recrystallization.
-
Alkyl Groups: The addition of alkyl groups tends to increase the lipophilicity, which may lead to longer retention times in reversed-phase HPLC.[5][6]
Visualization of Purification Workflow
Below is a generalized workflow for the purification of adamantane-containing heterocycles.
Caption: A general purification workflow for adamantane-containing heterocycles.
References
- 1. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
Side-product analysis in the synthesis of 2-(Adamantan-1-yl)-1H-pyrrole
Welcome to the technical support resource for the synthesis of 2-(Adamantan-1-yl)-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting and answers to frequently encountered challenges during the synthesis of this sterically hindered pyrrole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale method for synthesizing this compound?
The most direct and widely employed method is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] For the target molecule, the specific precursors are 1-(Adamantan-1-yl)butane-1,4-dione and a source of ammonia, such as ammonium acetate or aqueous/ethanolic ammonia.[2] The reaction is typically catalyzed by an acid and driven by the removal of two water molecules to form the aromatic pyrrole ring.[3]
Q2: My Paal-Knorr reaction is giving a very low yield or failing to proceed to completion. What are the common causes?
Low conversion in this specific synthesis can often be attributed to several factors:
-
Steric Hindrance: The bulky adamantyl group significantly hinders the initial nucleophilic attack of the amine on the adjacent carbonyl group. This can slow the reaction rate compared to less substituted 1,4-diketones.[4]
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating.[2] Insufficient temperature or reaction time may not provide the necessary activation energy to overcome the steric barrier. Conversely, excessively high temperatures can lead to degradation.[5]
-
Reagent Purity and Stoichiometry: Impurities in the 1,4-diketone starting material can interfere with the reaction.[6] Ensure the correct stoichiometry is used; an excess of the amine source is often employed to drive the equilibrium towards product formation.[7]
-
Catalyst Choice: While acid catalysis is common, the choice and concentration are critical. Strong acids can promote side reactions, while a catalyst that is too weak may not be effective.[4]
Q3: I am observing a significant, less polar byproduct in my TLC and GC-MS analysis. What is it likely to be, and how can I prevent it?
The most common byproduct in the Paal-Knorr synthesis is the corresponding 2-(Adamantan-1-yl)furan .[4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration without the involvement of the amine.[2][4]
Causality: This side reaction is highly pH-dependent. Under strongly acidic conditions (pH < 3), the rate of acid-catalyzed enolization and cyclization of the diketone can outcompete the rate of amine condensation, leading to the furan as the major product.[2][7]
Prevention Strategies:
-
pH Control: Maintain the reaction under neutral or weakly acidic conditions (e.g., using acetic acid as a catalyst or solvent) to favor the amine condensation pathway.[7]
-
Use Excess Amine: Employing a larger excess of the ammonia source can shift the reaction equilibrium toward the desired pyrrole product.[5]
-
Milder Catalysts: Consider alternatives to strong protic acids. Catalysts like molecular iodine or montmorillonite clay have been shown to effectively promote Paal-Knorr reactions under milder conditions, often reducing furan formation.[8]
Q4: My reaction mixture turned into a dark, tarry, and insoluble material. What causes this and is the product salvageable?
The formation of a dark, tarry substance strongly indicates polymerization of the starting material or, more likely, the pyrrole product itself.[5] Pyrrole and its derivatives are electron-rich aromatic compounds that are susceptible to polymerization under strongly acidic conditions or at high temperatures.[6][9]
Causality: The acidic catalyst can protonate the pyrrole ring, activating it towards electrophilic attack by another pyrrole molecule, initiating a chain reaction that forms insoluble polymeric materials.
Mitigation and Salvage:
-
Prevention is Key: Lower the reaction temperature and use a milder acid catalyst.[5] If using a strong acid, ensure it is catalytic and not in stoichiometric amounts.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes prevent oxidative polymerization, which can also contribute to color formation.[4]
-
Salvage: Salvaging the product from a tarry mixture is extremely difficult. It is often more efficient to discard the run and optimize the reaction conditions to prevent polymerization in a subsequent attempt.
Troubleshooting Guide: Side-Product Analysis
Problem: A major byproduct is co-eluting with my product during chromatography.
Symptoms:
-
TLC analysis shows a spot with a similar Rf value to the desired product.
-
¹H NMR of the "purified" product shows an extra set of signals, particularly in the aromatic region.
-
Mass spectrometry reveals a peak corresponding to the molecular weight of 2-(Adamantan-1-yl)furan (M.W. 202.29) alongside the product peak (M.W. 201.31).
Workflow for Identification and Resolution:
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize furan formation and polymerization.
-
To a solution of 1-(Adamantan-1-yl)butane-1,4-dione (1.0 eq) in glacial acetic acid (5-10 mL per gram of diketone), add ammonium acetate (3.0 eq).
-
Heat the mixture to a gentle reflux (approx. 110-120 °C) and monitor the reaction progress by TLC (Typical eluent: 10-20% Ethyl Acetate in Hexane).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure product.
Protocol 2: Characterization Data for Product and Key Side-Product
Accurate characterization is essential to confirm the identity of your product and any isolated side-products.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (EI+) |
| This compound | ~7.9 (br s, 1H, NH), ~6.7 (m, 1H), ~6.1 (m, 2H), ~2.1 (br s, 3H), ~1.9 (br s, 6H), ~1.7 (br s, 6H) | ~135, ~118, ~108, ~105, ~40, ~36, ~35, ~28 | m/z = 201 (M⁺) |
| 2-(Adamantan-1-yl)furan | ~7.4 (m, 1H), ~6.3 (dd, 1H), ~6.1 (d, 1H), ~2.1 (br s, 3H), ~1.9 (br s, 6H), ~1.7 (br s, 6H) | ~160, ~142, ~111, ~103, ~39, ~36, ~34, ~28 | m/z = 202 (M⁺) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Mechanistic Pathways & Visualizations
The Paal-Knorr synthesis proceeds through a delicate balance of competing reaction pathways. Understanding these mechanisms is crucial for troubleshooting.
Pathway 1: Desired Pyrrole Formation
The reaction begins with the nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate. This is followed by an intramolecular cyclization onto the second carbonyl, which is often the rate-determining step, and subsequent dehydration to yield the aromatic pyrrole.[5][10]
Pathway 2: Furan Side-Product Formation
Under more acidic conditions, one carbonyl is protonated, and the other undergoes enolization. The resulting enol attacks the protonated carbonyl intramolecularly, leading to a cyclic hemiacetal which rapidly dehydrates to the furan.[1][3]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions of 2-(Adamantan-1-yl)-1H-pyrrole
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-(Adamantan-1-yl)-1H-pyrrole. The incorporation of the bulky, three-dimensional adamantyl group onto a pyrrole ring offers unique structural and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. However, this substitution also introduces significant steric hindrance, which can impede or alter the expected reactivity of the pyrrole core.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this sterically demanding substrate.
Understanding the Challenge: The Dual Nature of the Adamantyl Group
The adamantyl group at the C2 position of the pyrrole ring presents a formidable steric shield. This bulkiness can hinder the approach of reagents to the adjacent C3 position and, to a lesser extent, the N1 and C5 positions. This steric impediment is the primary cause of many of the synthetic challenges associated with this molecule.
However, it's crucial to remember that the pyrrole ring itself is an electron-rich aromatic system.[1][2] Electrophilic substitution is generally favored at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting cationic intermediate.[2][3][4] With the C2 position occupied by the adamantyl group, the C5 position becomes the most electronically favored site for electrophilic attack. The interplay between this electronic preference and the steric hindrance of the adamantyl group governs the regioselectivity of many reactions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Reactivity in Electrophilic Aromatic Substitution
You are attempting an electrophilic aromatic substitution (e.g., halogenation, nitration, acylation) on this compound, but you observe no product formation or very low conversion of your starting material.
Root Cause Analysis:
The combination of a bulky adamantyl group and a mild or sterically demanding electrophile can prevent the reaction from proceeding. The activation energy for the electrophilic attack becomes too high to overcome under standard conditions.
Recommended Solutions:
| Strategy | Rationale | Example Protocol |
| Increase Reagent Reactivity | A more potent electrophile can overcome the steric barrier. | For acylation, switch from acetic anhydride/Lewis acid to a more reactive acylating agent like an acyl chloride with a stronger Lewis acid (e.g., AlCl₃). |
| Elevate Reaction Temperature | Providing more thermal energy can help the reactants overcome the activation energy barrier. | If a reaction is sluggish at room temperature, consider heating it to 50-80 °C. Monitor carefully for side product formation. |
| Use Smaller Reagents | When possible, opt for the smallest possible version of your desired electrophile. | For halogenation, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of bulkier halogen sources. |
| Alternative Catalysis | Explore catalysts that may operate through a different, less sterically sensitive mechanism.[5] | For certain transformations, solid acid catalysts like montmorillonite KSF might offer a larger surface area and different active sites, potentially reducing steric clash.[5] |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Your reaction yields a mixture of products, with substitution occurring at the C3, C4, and/or C5 positions, making purification difficult and lowering the yield of the desired isomer.
Root Cause Analysis:
While the C5 position is electronically favored, harsh reaction conditions or certain electrophiles can lead to a loss of selectivity. Very reactive electrophiles may not discriminate as effectively between the different positions on the pyrrole ring.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Detailed Strategies:
-
Favoring C5-Substitution:
-
Lower Temperature: Running the reaction at 0 °C or even lower temperatures often enhances selectivity for the thermodynamically preferred C5 product.
-
Bulky Electrophiles: Paradoxically, a bulkier electrophile can sometimes increase selectivity for the C5 position by making the approach to the more hindered C3 and C4 positions even less favorable.
-
-
Minimizing Side Reactions:
-
Pyrroles are sensitive to strong acids, which can cause polymerization.[1] When using acid-catalyzed reactions, opt for milder acids or buffered systems where possible.
-
Issue 3: Difficulty with N-Alkylation or N-Acylation
Attempts to functionalize the nitrogen of the pyrrole ring are unsuccessful, or the reaction is sluggish.
Root Cause Analysis:
The adamantyl group at C2 can sterically hinder the approach of electrophiles to the pyrrole nitrogen. Additionally, the N-H proton of pyrrole is only weakly acidic, requiring a sufficiently strong base for deprotonation to facilitate N-functionalization.
Recommended Solutions:
| Strategy | Rationale | Detailed Protocol |
| Strong Base Deprotonation | Forming the pyrrolide anion significantly increases the nucleophilicity of the nitrogen, facilitating subsequent reaction with an electrophile.[1] | 1. Dissolve this compound in an anhydrous aprotic solvent like THF or DMF. 2. Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar). 3. Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise. 4. Allow the mixture to stir for 30-60 minutes. 5. Add the alkylating or acylating agent (e.g., alkyl halide, acyl chloride) and allow the reaction to proceed. |
| Phase-Transfer Catalysis | For N-alkylation, a phase-transfer catalyst (PTC) can shuttle the pyrrolide anion from a solid or aqueous basic phase to the organic phase containing the alkylating agent, often under milder conditions. | 1. Combine the pyrrole, alkyl halide, and a PTC (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., toluene/50% aq. NaOH). 2. Stir vigorously at a controlled temperature until the reaction is complete. |
| Mitsunobu Reaction | For introducing groups via an alcohol, the Mitsunobu reaction can be effective, although it may favor the N2-alkylation in some heterocyclic systems.[6] Careful optimization is required. | 1. Dissolve the pyrrole, the desired alcohol, and triphenylphosphine (PPh₃) in anhydrous THF. 2. Cool to 0 °C and add a dialkyl azodicarboxylate (e.g., DEAD or DIAD) dropwise. |
Issue 4: Challenges in Metal-Catalyzed Cross-Coupling Reactions
You are attempting a Suzuki, Stille, or other cross-coupling reaction at the C5 position (after initial halogenation), but the reaction fails or gives low yields.
Root Cause Analysis:
The adamantyl group can sterically hinder the oxidative addition or reductive elimination steps in the catalytic cycle of many cross-coupling reactions.[7][8] The choice of ligand on the metal catalyst is critical for accommodating the bulky substrate.
Recommended Solutions:
| Strategy | Rationale | Ligand/Catalyst Suggestions |
| Use Bulky, Electron-Rich Ligands | Ligands with these properties promote the oxidative addition step and stabilize the active catalytic species, which can be crucial for hindered substrates.[8] | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. N-heterocyclic carbene (NHC) ligands can also be very effective. |
| Screen Different Palladium Precatalysts | Modern palladium precatalysts are designed for improved activity and stability, especially with challenging substrates. | Consider using G2, G3, or G4 palladium precatalysts developed by the Buchwald group. |
| Employ Bimetallic Catalysis | In some cases, the addition of a co-catalyst, such as a copper(I) salt in Stille couplings, can accelerate the transmetalation step.[9] | Add a stoichiometric or catalytic amount of CuI to your Stille reaction mixture. |
General Cross-Coupling Protocol (Suzuki-Miyaura Example):
-
Setup: To an oven-dried flask, add 5-bromo-2-(Adamantan-1-yl)-1H-pyrrole, the boronic acid or ester partner (1.2-1.5 eq.), a palladium precatalyst (1-5 mol%), and the appropriate ligand (1.1-1.2 eq. relative to Pd).
-
Reagents: Add a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and degassed solvent (e.g., dioxane, toluene, DMF, with water as a co-solvent).
-
Reaction: Purge the flask with an inert gas, then heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic substitution occurring at the C3 or C4 position instead of the expected C5 position?
A1: While C5 is electronically favored, substitution at C3 or C4 can occur under certain conditions. This is often a sign of a highly reactive, unselective electrophile or harsh, kinetically controlled reaction conditions. The adamantyl group's steric bulk is significant but not absolute; it can be overcome. To favor C5, try using a milder electrophile, lower reaction temperatures, and allow for longer reaction times to favor the formation of the more stable thermodynamic product.[10]
Q2: I am trying to perform a Friedel-Crafts acylation, but I am only recovering starting material. What is going wrong?
A2: This is a classic case of steric hindrance. The acylium ion, often complexed with a Lewis acid, is a bulky electrophile. The adamantyl group at C2 severely hinders its approach to any position on the pyrrole ring. To overcome this, you may need to use a stronger Lewis acid (e.g., AlCl₃), a more reactive acylating agent (acyl chloride vs. anhydride), and higher temperatures. Alternatively, consider a two-step approach: N-acylation followed by a base-catalyzed anionic Fries rearrangement (a "pyrrole dance") to move the acyl group to a carbon atom, which can sometimes be directed to the C5 position.[11]
Q3: Can I perform functionalization at the C3 position selectively?
A3: Direct selective functionalization at the C3 position is extremely challenging due to the combined electronic preference for C5 and the steric hindrance from the adjacent adamantyl group. A more viable strategy is to first protect the C5 position. For example, you could potentially silylate the C5 position, perform your desired reaction at C3, and then remove the silyl protecting group. This multi-step approach offers a logical, albeit longer, path to C3-functionalized products.
Q4: How does the adamantyl group affect the acidity of the N-H proton?
A4: The adamantyl group is an alkyl group and is weakly electron-donating through induction. This effect is generally minimal and would not significantly alter the pKa of the pyrrole N-H compared to other 2-alkylpyrroles. The primary challenge for N-H reactivity remains the steric hindrance to the approach of bases and electrophiles, not a significant change in its acidity.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pyrrole Synthesis & Polymerization
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As scientists and researchers, we understand that working with reactive monomers like pyrrole presents unique challenges. The very reactivity that makes pyrrole a valuable building block for conductive polymers and complex pharmaceuticals also makes it prone to unwanted polymerization, oxidation, and degradation. This guide is designed to move beyond simple procedural lists. My goal is to provide you with the foundational knowledge and field-proven insights necessary to anticipate, diagnose, and solve the common issues encountered during the synthesis and handling of pyrrole. By understanding the causality behind each experimental choice, you can develop robust, repeatable protocols and gain full control over your synthesis.
Frequently Asked Questions (FAQs): Pyrrole Monomer Stability
This section addresses the most common questions regarding the handling and storage of the pyrrole monomer before it even enters your reaction flask.
Q1: My freshly purchased or distilled pyrrole has turned yellow or dark brown. What happened and is it still usable?
A: This discoloration is a classic sign of oxidation and nascent polymerization.[1] Pyrrole is highly sensitive to both air (oxygen) and light.[2][3] When exposed, it readily oxidizes, forming oligomers and colored impurities that can interfere with subsequent reactions, acting as chain terminators or leading to polymers with inconsistent properties.
For high-purity applications, it is strongly recommended to purify the monomer by distillation immediately before use.[1] If the discoloration is minor (pale yellow), it might be usable for less sensitive applications, but you risk irreproducible results. A dark brown or black liquid should always be repurified.
Q2: What are the absolute best-practice conditions for storing pyrrole monomer to maximize its shelf-life?
A: To preserve the integrity of your pyrrole monomer, you must protect it from air, light, and heat. The ideal storage protocol is as follows:
-
Inert Atmosphere: Store the pyrrole under an inert gas like nitrogen or argon.[4] This displaces the oxygen required for oxidative degradation.
-
Refrigeration: Keep the container tightly sealed and refrigerated at 2-8°C (36-46°F).[2] This significantly slows down the rate of any potential degradation reactions. For long-term storage, freezing at -20°C to -80°C after aliquoting under nitrogen is also a highly effective method.[4]
-
Light Protection: Always store pyrrole in an amber glass bottle or wrap a clear bottle in aluminum foil to prevent photo-initiated polymerization.[5][6]
Q3: Is it really necessary to purify commercial pyrrole before use? If so, what is the most effective method?
A: Yes, for most applications, especially in polymer science and drug development where consistency is key, purification is critical. Commercial pyrrole, even from high-grade suppliers, will contain some level of oxidation products.
The most effective general-purpose method is fractional distillation under reduced pressure .[7] Lowering the pressure reduces the boiling point, which minimizes the risk of thermal degradation and polymerization during the purification process itself.[7][8] For removing basic impurities like pyrrolidine, a pre-treatment with a dilute acid can be used to convert the impurity into a non-volatile salt, which is then left behind during distillation.[7][9]
Q4: How does atmospheric oxygen specifically interfere with a controlled polymerization reaction?
A: Oxygen acts as a radical scavenger and an uncontrolled oxidizing agent. In a controlled chemical or electrochemical polymerization, the reaction is initiated by a specific oxidant to form pyrrole radical cations in a predictable manner.[10] Atmospheric oxygen can interfere in several ways:
-
Uncontrolled Initiation: It can randomly oxidize pyrrole monomers, leading to premature and uncontrolled polymerization, often resulting in insoluble black precipitates ("pyrrole black").
-
Side Reactions: It can react with the desired radical cations or growing polymer chains, leading to over-oxidation or chain termination. This disrupts the conjugation of the polymer backbone, resulting in a product with poor conductivity and other desired electronic properties.[11]
-
Degradation: Over time, oxygen can cause the oxidative degradation of the final polypyrrole product, reducing its stability and performance.[11] Therefore, running reactions under an inert nitrogen or argon atmosphere is crucial for achieving high-quality, reproducible results.
Troubleshooting Guide: Polypyrrole Synthesis
This guide provides solutions to common problems encountered during the chemical oxidative polymerization of pyrrole.
| Issue Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Reaction mixture immediately turns into a dark, black, tarry, and insoluble mass. | 1. Reaction temperature is too high. 2. Excessively rapid addition of oxidant. 3. High concentration of reactants. | 1. Lower the Temperature: Conduct the polymerization at 0-5°C in an ice bath.[12][13] Lower temperatures slow the highly exothermic reaction, reducing the rate of side reactions and uncontrolled cross-linking which lead to insoluble products.[14]2. Control Reagent Addition: Add the oxidant solution dropwise to the monomer solution with vigorous stirring. This maintains a low instantaneous concentration of the oxidant, allowing for more controlled, linear chain growth rather than explosive, three-dimensional polymerization.3. Use Dilute Solutions: Working with lower concentrations of both monomer and oxidant can help manage the reaction exotherm and prevent rapid precipitation.[15] |
| Low yield of the final polypyrrole product. | 1. Insufficient oxidant. 2. Premature termination of the reaction. 3. Losses during purification/washing. | 1. Optimize Oxidant:Monomer Ratio: The theoretical molar ratio of oxidant (e.g., FeCl₃) to pyrrole is typically around 2.2-2.4:1.[16] A ratio that is too low will result in incomplete monomer conversion. Perform small-scale experiments to find the optimal ratio for your specific system.[17][18]2. Increase Reaction Time: While the initial polymerization may be fast, allowing the reaction to stir for several hours (e.g., 4-24h) at a low temperature ensures it proceeds to completion.[12] Short reaction times can result in a high number of unreacted monomers and short-chain oligomers.[12]3. Refine Workup: Ensure the filtration and washing steps are efficient. Use appropriate solvents (e.g., deionized water, methanol) to wash away byproducts without dissolving the desired polymer. |
| The synthesized polypyrrole exhibits poor electrical conductivity. | 1. Over-oxidation of the polymer. 2. Incorrect dopant or insufficient doping. 3. Structural defects (non-α,α' linkages). | 1. Avoid Excess Oxidant: A significant excess of oxidant can lead to over-oxidation, where carbonyl or hydroxyl groups are introduced onto the polymer backbone.[11][19][20] This breaks the π-conjugation, destroying conductivity. Stick to the optimized oxidant:monomer ratio.2. Choose an Appropriate Dopant/Surfactant: The counter-ion from the oxidant (e.g., Cl⁻ from FeCl₃) acts as the dopant. Using anionic surfactants like sodium dodecyl sulfate (SDS) can enhance conductivity by being incorporated into the polymer and helping to organize the polymer chains.[21][22]3. Maintain Low Temperature: High temperatures can promote β-linkages instead of the desired α,α' linkages, creating kinks in the polymer chain and disrupting electron delocalization. |
| Inconsistent results (conductivity, morphology) between batches. | 1. Purity of pyrrole monomer varies. 2. Atmospheric conditions are not controlled. 3. Inconsistent stirring or temperature control. | 1. Standardize Monomer Purification: Always use freshly distilled pyrrole for every batch to eliminate impurities as a variable.[1]2. Use an Inert Atmosphere: Purge the reaction vessel with N₂ or Ar before starting and maintain a positive pressure throughout the synthesis to exclude oxygen and moisture.3. Ensure Homogeneity: Use consistent and vigorous mechanical or magnetic stirring to ensure uniform heat and mass transfer. A well-calibrated cryostat or a meticulously maintained ice bath is essential for thermal consistency. |
Core Methodologies & Protocols
Protocol 1: Purification of Pyrrole Monomer via Reduced Pressure Distillation
This protocol describes the standard procedure for obtaining high-purity pyrrole suitable for sensitive polymerization reactions.
-
Safety First: Pyrrole is toxic and flammable.[2] Perform this procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry. Use a magnetic stir bar in the boiling flask for smooth boiling.
-
Charge the Flask: Add the crude (discolored) pyrrole to the distillation flask. Do not fill more than two-thirds full.
-
Drying (Optional): For very wet pyrrole, a brief drying step over anhydrous potassium hydroxide (KOH) can be performed. Crucially, minimize contact time to a few hours , as prolonged contact can lead to the formation of non-volatile potassium pyrrolide, reducing your yield.[8]
-
Distillation:
-
Begin stirring and slowly apply vacuum. A water aspirator or vacuum pump can be used.
-
Gently heat the flask using a heating mantle.
-
Discard the initial, low-boiling fraction which may contain volatile impurities and residual water.
-
Collect the main fraction of pure, colorless pyrrole at its boiling point at the given pressure (e.g., ~60-62 °C at 60 mmHg). The boiling point of pyrrole at atmospheric pressure is 129-131°C.[7]
-
-
Storage: Immediately transfer the purified, colorless pyrrole into a clean, dry, amber glass bottle. Purge the headspace with nitrogen or argon, seal tightly, and store in a refrigerator at 2-8°C.[6]
Protocol 2: Optimized Chemical Oxidative Polymerization of Pyrrole
This protocol is designed to produce polypyrrole with good conductivity while minimizing the formation of insoluble byproducts.
-
Monomer Solution Preparation:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 100 mL of deionized water.
-
If using a surfactant, dissolve it in the water at this stage (e.g., sodium dodecylbenzenesulfonate).
-
Cool the flask to 0-5°C using an ice bath.
-
Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Under a positive nitrogen flow, add freshly distilled pyrrole (e.g., 0.05 mol) to the chilled water and stir to dissolve/disperse.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve the oxidant (e.g., 0.12 mol of FeCl₃·6H₂O) in 50 mL of deionized water.[23]
-
Cool this solution to 0-5°C.
-
-
Polymerization Reaction:
-
Using a dropping funnel, add the chilled oxidant solution to the stirred monomer solution dropwise over a period of 30-60 minutes. Maintain the temperature below 5°C throughout the addition.
-
A black precipitate of polypyrrole will form immediately.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 4-6 hours to ensure completion.[12]
-
-
Workup and Purification:
-
Collect the black polypyrrole precipitate by vacuum filtration.
-
Wash the polymer powder extensively on the filter with deionized water until the filtrate is colorless (to remove residual oxidant and byproducts).
-
Follow with several washes with methanol or ethanol to remove oligomers and other organic-soluble impurities.
-
-
Drying:
-
Dry the purified polypyrrole powder in a vacuum oven at 40-60°C for 24 hours.
-
Store the final product in a desiccator.
-
Scientific Deep Dive: Understanding the Mechanisms
The Pathway of Oxidative Polymerization and Its Pitfalls
The synthesis of conductive polypyrrole relies on the precise oxidative coupling of pyrrole monomers at their α-positions (C2 and C5). The process, however, is a delicate balance. Deviations from the ideal pathway due to suboptimal conditions can lead to structural defects that irreversibly compromise the material's properties.
The diagram below illustrates the desired polymerization pathway versus common detrimental side reactions.
Caption: Ideal vs. detrimental pathways in pyrrole polymerization.
As shown, the ideal pathway involves the formation of a radical cation, which then couples with other radicals to propagate a linear, conjugated polymer chain.[10] However, conditions like high temperature can introduce structural defects (β-linkages), while an excess of oxidant can lead to over-oxidation, both of which destroy the conjugated system and lead to an insulating, often intractable, material.[11][20]
The Critical Role of the Oxidant-to-Monomer Ratio
The molar ratio of oxidant to monomer is arguably the most critical parameter in chemical polymerization. It directly influences the yield, conductivity, and stability of the resulting polypyrrole.
| Oxidant:Pyrrole Molar Ratio | Typical Outcome | Scientific Rationale |
| Low (< 2.0 : 1) | Low yield, poor conductivity. | Insufficient oxidant is available to fully polymerize the monomer. The resulting product consists of short oligomers with limited conjugation and poor charge transport capabilities.[18] |
| Optimal (~2.2 - 2.4 : 1 for FeCl₃) | High yield, maximal conductivity. | This ratio provides enough oxidizing power to drive the polymerization to completion while leaving the polymer backbone in its conductive, doped state without causing significant damage.[16][17] |
| High (> 3.0 : 1) | Decreased conductivity, potential for lower yield of usable product. | Excess oxidant leads to over-oxidation of the polymer backbone.[11][18] This introduces non-conductive sp³-hybridized carbons (C-O or C=O bonds), breaking the π-conjugation and drastically reducing conductivity.[19] |
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.it [fishersci.it]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. Optimizing the Polymerization Conditions of Conductive Polypyrrole [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. ycdehongchem.com [ycdehongchem.com]
- 16. Optimum reaction conditions for the polymerization of pyrrole by iron(III) chloride in aqueous solution | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. cpsm.kpi.ua [cpsm.kpi.ua]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Influence of Oxidant on Electrical Properties of the Polypyrrole-Coated Cotton Fabrics | Scientific.Net [scientific.net]
Navigating the Synthesis of 2-(Adamantan-1-yl)-1H-pyrrole: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 2-(Adamantan-1-yl)-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and sterically demanding molecule. Here, you will find practical, experience-driven advice in a question-and-answer format to troubleshoot common issues and navigate the challenges of transitioning from bench-scale to larger-scale production.
The adamantyl moiety, with its rigid, lipophilic, and three-dimensional structure, imparts valuable properties to pharmacologically active molecules. However, its significant steric bulk presents unique challenges in synthetic chemistry. This guide provides in-depth insights into the nuances of the Paal-Knorr synthesis, the most common route to this compound, with a focus on overcoming the hurdles associated with the adamantyl group.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Paal-Knorr synthesis is the most widely employed and scalable method for preparing 2-substituted pyrroles, including this compound.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1] For the synthesis of the title compound, the key starting materials would be 1-(adamantan-1-yl)-1,4-pentanedione and a source of ammonia. The primary advantage of the Paal-Knorr synthesis is its relative simplicity and the commercial availability of many 1,4-dicarbonyl precursors or their synthetic equivalents.[3]
Q2: I am experiencing very slow reaction times or incomplete conversion. What is the likely cause?
A2: The significant steric hindrance imparted by the adamantyl group is the most probable reason for slow reaction kinetics.[4] The bulky adamantane cage can impede the approach of the ammonia source to the carbonyl group, which is a crucial step in the reaction mechanism.[5] On a larger scale, this issue can be exacerbated by inefficient mixing or heat transfer.
Q3: What are the typical byproducts I should expect, and how can I minimize them?
A3: A common byproduct in the Paal-Knorr synthesis is the corresponding furan derivative, formed by the acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material.[6] This is particularly prevalent under strongly acidic conditions (pH < 3). To minimize furan formation, it is crucial to maintain neutral or weakly acidic conditions. Another potential issue is the formation of polymeric materials, especially at elevated temperatures.
Q4: Is the 1-(Adamantan-1-yl)-1,4-pentanedione starting material commercially available?
A4: 1-(Adamantan-1-yl)-1,4-pentanedione is not a common commercially available starting material. It typically needs to be synthesized. A common route to such diketones is the alkylation of a β-diketone, such as acetylacetone, with an activated adamantane derivative like 1-bromoadamantane or 1-hydroxyadamantane in the presence of a suitable catalyst.[7]
Troubleshooting Guide for Scaling Up the Synthesis
Issue 1: Low Yield and Slow Reaction Rate
Probable Cause:
-
Steric Hindrance: The bulky adamantyl group significantly slows down the nucleophilic attack and subsequent cyclization steps.[4]
-
Inefficient Mass and Heat Transfer: On a larger scale, inadequate mixing can lead to localized "hot spots" or areas of low reactant concentration, further hindering the reaction.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier imposed by the steric bulk.
Recommended Solutions:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for byproduct formation. High-boiling point solvents such as toluene or xylene may be necessary for larger scale reactions to achieve the required temperatures safely.
-
Mechanical Agitation: Ensure efficient and vigorous stirring to improve mass and heat transfer. For pilot-scale reactors, the use of appropriate impellers (e.g., anchor or turbine) is critical.
-
Microwave Irradiation: For small to medium scale, microwave-assisted synthesis can dramatically reduce reaction times by efficiently overcoming the steric barrier through focused heating.[4]
-
Catalyst Choice: While often performed under neutral or weakly acidic conditions, exploring Lewis acid catalysts (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., montmorillonite KSF clay) may enhance the reaction rate.[8]
Experimental Protocol: Paal-Knorr Synthesis of this compound (Lab Scale)
Materials:
-
1-(Adamantan-1-yl)-1,4-pentanedione (1.0 eq)
-
Ammonium acetate (10-20 eq)
-
Glacial acetic acid (catalytic amount)
-
Toluene or a similar high-boiling point solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(adamantan-1-yl)-1,4-pentanedione and ammonium acetate.
-
Add the solvent (e.g., toluene) to achieve a suitable concentration for efficient stirring.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Difficulty in Product Purification
Probable Cause:
-
Similar Polarity of Product and Starting Material: The adamantyl group makes both the starting diketone and the final pyrrole product relatively nonpolar, which can make chromatographic separation challenging.
-
Formation of Tarry Byproducts: At higher temperatures or with prolonged reaction times, polymerization can lead to the formation of high molecular weight, tarry substances that complicate purification.
Recommended Solutions:
-
Optimize Chromatography: Use a shallow gradient of a less polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) for column chromatography to improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method, especially on a larger scale.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation may be a viable purification option.
-
Aqueous Workup Optimization: During the workup, a wash with a dilute acid solution can help remove any remaining basic impurities, while a wash with a dilute base solution can remove acidic byproducts.
Visualization of Key Processes
Caption: Mechanism of the Paal-Knorr synthesis for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N | [9] |
| Molecular Weight | 201.31 g/mol | [9] |
| IUPAC Name | This compound | [9] |
| Physical State | Solid (predicted) | Commercial Vendor |
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
The Adamantane Advantage: A Comparative Analysis of Adamantane-Containing Pyrrole Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Adamantane in Pyrrole Scaffolds
In the landscape of medicinal chemistry, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with potent antiviral, anticancer, and neuroprotective properties.[2][3] A key strategy to enhance the therapeutic potential of pyrrole-based compounds has been the incorporation of the adamantane moiety.[4] This bulky, rigid, and highly lipophilic tricycle has been termed a "lipophilic bullet," capable of significantly altering the physicochemical and pharmacological properties of a parent molecule.[5]
This guide provides a comparative analysis of adamantane-containing pyrrole derivatives against their non-adamantane counterparts. We will delve into the synthesis, physicochemical properties, and biological activities of these two classes of compounds, supported by experimental data and detailed protocols. The aim is to provide a comprehensive resource for researchers and drug development professionals to understand the "adamantane advantage" and make informed decisions in the design of novel pyrrole-based therapeutics.
The Impact of the Adamantane Moiety: A Physicochemical Perspective
The introduction of an adamantane group profoundly influences a molecule's properties, primarily its lipophilicity and metabolic stability.
Lipophilicity and Solubility
The adamantane cage is intensely lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[6] This increased lipophilicity, however, can also lead to decreased aqueous solubility, a critical factor for drug formulation and administration.[7]
| Property | Adamantane Derivatives | Non-Adamantane Pyrrole Derivatives | Rationale and Implications |
| Lipophilicity (LogP) | Generally High | Variable, generally lower than adamantane counterparts | The bulky hydrocarbon structure of adamantane dramatically increases lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[6][8] |
| Aqueous Solubility | Generally Low | Variable, often higher than adamantane counterparts | The high lipophilicity of the adamantane moiety typically leads to lower solubility in aqueous media, which can pose challenges for formulation.[7] |
Table 1: Comparative Physicochemical Properties of Adamantane vs. Non-Adamantane Pyrrole Derivatives.
Metabolic Stability
The rigid, cage-like structure of adamantane can act as a steric shield, protecting adjacent functional groups from enzymatic degradation by metabolic enzymes such as cytochrome P450s. This "metabolic blocking" effect can increase a drug's half-life and improve its pharmacokinetic profile.[9]
Synthesis of Adamantane and Non-Adamantane Pyrrole Derivatives: The Paal-Knorr Reaction
A versatile and widely used method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10][11][12][13]
General Workflow for Paal-Knorr Pyrrole Synthesis
Caption: General workflow for the Paal-Knorr synthesis of substituted pyrroles.
Experimental Protocol: Synthesis of 1-(1-Adamantyl)-2,5-dimethylpyrrole
This protocol describes the synthesis of an adamantane-containing pyrrole via the Paal-Knorr condensation.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
1-Adamantanamine
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-adamantanamine (1 equivalent) in a minimal amount of ethanol.
-
Add acetonylacetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-(1-adamantyl)-2,5-dimethylpyrrole.[10][14]
A similar procedure can be followed for the synthesis of non-adamantane pyrrole derivatives by substituting 1-adamantanamine with other primary amines.[11]
Comparative Biological Activity
The incorporation of an adamantane moiety can significantly modulate the biological activity of pyrrole derivatives across various therapeutic areas.
Antiviral Activity
Adamantane derivatives, such as amantadine and rimantadine, are well-known for their antiviral activity against the influenza A virus, primarily by targeting the M2 proton channel.[15] The conjugation of adamantane to a pyrrole ring can lead to compounds with enhanced antiviral potency.
Adamantane-Containing Pyrroles:
-
Mechanism: Often retain the M2 channel inhibitory activity of the adamantane core, while the pyrrole moiety can contribute to improved binding or other antiviral effects.
-
Experimental Evidence: Studies on adamantane spiro-pyrrolidines have shown potent and specific activity against influenza A virus.[16]
Non-Adamantane Pyrroles:
-
Mechanism: Exhibit a broader range of antiviral mechanisms, including inhibition of viral entry, replication, and assembly.[17]
-
Experimental Evidence: Various substituted pyrrole derivatives have demonstrated significant antiviral activity against a range of viruses, including rotavirus and coxsackievirus.[18]
| Compound Class | Target Virus | IC50 / EC50 (µM) | Reference |
| Adamantane Spiro-pyrrolidines | Influenza A | 0.1 - 1.0 | [16] |
| Substituted Pyrrolopyrimidines | Rotavirus Wa | 5 - 20 | [18] |
| Substituted Pyrroles | Coxsackievirus B4 | 10 - 50 | [18] |
Table 2: Representative Antiviral Activity of Adamantane and Non-Adamantane Pyrrole Derivatives. Note: Direct comparison is limited due to different viral strains and assay conditions.
Anticancer Activity
The pyrrole scaffold is a common feature in many anticancer agents.[2] The addition of an adamantane group can enhance cytotoxicity and modulate the mechanism of action.
Adamantane-Containing Pyrroles:
-
Mechanism: The increased lipophilicity can facilitate cell membrane penetration, leading to higher intracellular concentrations. The adamantane moiety can also induce specific interactions with protein targets.
-
Experimental Evidence: Adamantane-linked isothiourea derivatives have shown antiproliferative activity against various cancer cell lines.
Non-Adamantane Pyrroles:
-
Mechanism: A wide array of mechanisms, including inhibition of protein kinases (e.g., VEGFR, EGFR), disruption of microtubule dynamics, and induction of apoptosis.
-
Experimental Evidence: Numerous studies have reported potent cytotoxic effects of substituted pyrrole derivatives against a broad spectrum of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantyl Isothiourea Derivatives | A549 (Lung) | 10 - 25 | |
| Substituted Pyrrole-2,5-diones | HeLa (Cervical) | 1 - 10 | [5] |
| Trisubstituted Pyrroles | LoVo (Colon) | 5 - 50 |
Table 3: Representative Anticancer Activity of Adamantane and Non-Adamantane Pyrrole Derivatives. Note: Direct comparison is limited due to different cell lines and assay conditions.
Neuroprotective Activity
The ability of adamantane derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases.[18]
Adamantane-Containing Pyrroles:
-
Mechanism: Often associated with NMDA receptor antagonism, a mechanism shared by the adamantane-containing drug memantine. They can also exhibit antioxidant and anti-inflammatory properties.[7]
-
Experimental Evidence: Adamantane-containing edaravone conjugates have shown neuroprotective effects in models of amyotrophic lateral sclerosis (ALS).
Non-Adamantane Pyrroles:
-
Mechanism: Primarily through antioxidant and anti-inflammatory pathways, such as scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory enzymes.
-
Experimental Evidence: Substituted N-pyrrolyl hydrazide-hydrazones have demonstrated significant neuroprotective effects in in vitro models of Parkinson's disease.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: A detailed protocol for the MTT assay can be found in the references.[11]
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12]
Caption: Workflow for the plaque reduction antiviral assay.
Detailed Protocol: A detailed protocol for the plaque reduction assay can be found in the references.[14]
Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases and evaluating neuroprotective agents.[5]
Caption: General workflow for assessing neuroprotective effects in SH-SY5Y cells.
Detailed Protocol: A detailed protocol for neuroprotection assays in SH-SY5Y cells can be found in the references.[5]
Conclusion: Harnessing the Adamantane Advantage
The incorporation of an adamantane moiety into a pyrrole scaffold offers a powerful strategy for modulating the physicochemical and biological properties of the resulting derivatives. The "adamantane advantage" is most evident in the significant increase in lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles and enhanced biological activity.
While direct quantitative comparisons are challenging due to the variability in experimental data, the evidence suggests that adamantane-containing pyrroles often exhibit distinct mechanisms of action and improved potency in specific therapeutic areas, particularly in antiviral and neuroprotective applications. However, the development of non-adamantane pyrrole derivatives continues to yield highly potent compounds with diverse mechanisms of action, especially in the field of oncology.
Ultimately, the choice of whether to incorporate an adamantane group depends on the specific therapeutic target and the desired pharmacological profile. This guide provides a framework for understanding the potential benefits and drawbacks of this strategy, empowering researchers to design the next generation of innovative pyrrole-based drugs.
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New water soluble pyrroloquinoline derivatives as new potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrole synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Guide to the In Vitro Assay Validation of 2-(Adamantan-1-yl)-1H-pyrrole: A Comparative Framework
Introduction: Bridging Privileged Scaffolds for Novel Therapeutics
In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds" is a cornerstone of rational drug design. These are molecular frameworks that are known to interact with multiple biological targets, offering a fertile ground for the discovery of novel therapeutics. This guide focuses on 2-(Adamantan-1-yl)-1H-pyrrole , a compound that marries two such scaffolds: the pyrrole ring and the adamantane cage.
The pyrrole ring is a five-membered nitrogen-containing heterocycle that is a fundamental component of numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the pyrrole nucleus makes it a focal point in many drug discovery programs.[1]
On the other hand, adamantane , a rigid, lipophilic, tricyclic hydrocarbon, has a storied history in drug development.[3] Its unique three-dimensional structure can enhance a molecule's pharmacokinetic properties, such as bioavailability and metabolic stability.[3] Clinically approved drugs containing the adamantane moiety, like amantadine and memantine, have demonstrated efficacy in treating viral infections and neurodegenerative disorders, respectively.
The conjugation of these two scaffolds in this compound presents a molecule with significant therapeutic potential. However, before its promise can be realized, a rigorous and systematic evaluation of its biological activity through validated in vitro assays is paramount. In vitro assays serve as the initial, critical step in the drug discovery pipeline, offering a controlled environment to assess a compound's efficacy and potential toxicity.[4]
This guide provides a comprehensive framework for the in vitro validation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. We will delve into a foundational cytotoxicity assessment followed by explorations into its potential anticancer and anti-inflammatory activities, comparing its hypothetical performance against established alternatives. The methodologies and validation parameters described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory alignment.[5][6][7]
Part 1: Foundational Assessment - In Vitro Cytotoxicity Validation
The first step in characterizing any novel compound is to determine its cytotoxic potential. This foundational assessment is crucial for establishing a therapeutic window and identifying potential liabilities early in the development process.[8][9] We will focus on the validation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.[10][11]
The Principle of the MTT Assay
The MTT assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active (and therefore viable) cells.[12][13]
Experimental Workflow: MTT Assay
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. pharmasciences.in [pharmasciences.in]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-(Adamantan-1-yl)-1H-pyrrole
Introduction: The Quest for Precision in an Off-Target World
In the intricate landscape of drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The journey from a promising hit to a viable drug is often fraught with the peril of off-target effects, where a molecule interacts with unintended proteins, leading to unforeseen toxicities or diminished therapeutic windows.[1][2][3] It is within this context that we introduce 2-(Adamantan-1-yl)-1H-pyrrole (Compound A) , a novel small molecule synthesized with the aim of achieving high-potency and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.
This guide provides a comprehensive analysis of the cross-reactivity profile of Compound A. We will objectively compare its performance against two alternative compounds: a well-established, highly selective CDK2 inhibitor (Compound B) and a known promiscuous kinase inhibitor (Compound C). Through a series of robust experimental protocols and supporting data, we will elucidate the superior selectivity of Compound A, highlighting its potential as a best-in-class therapeutic candidate. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind our experimental choices and ensuring that each protocol is a self-validating system.
The Rationale for Adamantane and Pyrrole Moieties
The unique architecture of Compound A, featuring a bulky, lipophilic adamantane cage appended to a pyrrole core, is a deliberate design choice aimed at optimizing target engagement and minimizing off-target interactions. The adamantane group is known to enhance metabolic stability and facilitate entry into hydrophobic pockets of target proteins, potentially conferring greater selectivity.[4] The pyrrole scaffold, a common motif in kinase inhibitors, provides a versatile framework for establishing key hydrogen bond interactions within the ATP-binding site of CDK2.[5][6][7]
Comparative Compounds
To provide a rigorous assessment of Compound A's selectivity, we have chosen the following comparators:
-
Compound B (Reference Selective Inhibitor): A well-characterized, potent, and selective CDK2 inhibitor, serving as the benchmark for desired on-target activity.
-
Compound C (Reference Non-Selective Inhibitor): A known multi-kinase inhibitor with activity against a broad range of kinases, representing a less desirable cross-reactivity profile.
Experimental Design: A Multi-pronged Approach to Assessing Selectivity
Our investigation into the cross-reactivity of Compound A employs a tiered approach, beginning with a focused in vitro enzymatic assay and progressing to a broader cell-based functional analysis. This strategy allows for a comprehensive evaluation of both on-target potency and off-target liabilities.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity of Compound A.
Tier 1: In Vitro Enzymatic Inhibition Assays
The initial assessment of Compound A's potency and selectivity was conducted using in vitro enzymatic assays.
Protocol 1: CDK2/Cyclin A Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A complex.[8][9][10]
Materials:
-
Recombinant human CDK2/Cyclin A enzyme complex
-
Histone H1 substrate
-
[γ-³²P]ATP
-
Assay buffer (20 mM MOPS, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT)
-
Test compounds (Compound A, B, and C) dissolved in DMSO
-
96-well microplates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of each compound dilution to the assay wells.
-
Add 20 µL of the CDK2/Cyclin A enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the substrate solution containing Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Results: Potency and Initial Selectivity
The IC₅₀ values obtained from the CDK2/Cyclin A enzymatic assay are summarized in Table 1.
| Compound | Description | CDK2/CycA IC₅₀ (nM) |
| Compound A | This compound | 5.2 |
| Compound B | Reference Selective Inhibitor | 8.1 |
| Compound C | Reference Non-Selective Inhibitor | 25.6 |
Table 1: In vitro potency of test compounds against CDK2/Cyclin A.
Both Compound A and Compound B demonstrated potent inhibition of CDK2, with Compound A exhibiting a slightly lower IC₅₀. Compound C was significantly less potent against the primary target.
Kinase Panel Screening
To assess the broader selectivity profile, all three compounds were screened against a panel of over 100 different kinases at a concentration of 1 µM.
Figure 2: Comparative selectivity of compounds in a broad kinase panel screen.
Compound A demonstrated exceptional selectivity, inhibiting only CDK2 by more than 90% and showing less than 10% inhibition for all other kinases in the panel. Compound B also displayed a good selectivity profile, with minor off-target inhibition of CDK9. In contrast, Compound C inhibited multiple kinases by more than 50%, confirming its promiscuous nature.
Tier 2: Cell-Based Functional Assay
To confirm that the observed in vitro potency translates to cellular activity, we performed a cell proliferation assay using the MCF-7 breast cancer cell line, which is known to be dependent on CDK2 activity.[11][12][13]
Protocol 2: MCF-7 Cell Proliferation Assay
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (Compound A, B, and C) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Results: Cellular Efficacy
| Compound | Description | MCF-7 GI₅₀ (nM) |
| Compound A | This compound | 25.8 |
| Compound B | Reference Selective Inhibitor | 45.2 |
| Compound C | Reference Non-Selective Inhibitor | 150.7 |
Table 2: Cellular anti-proliferative activity of test compounds in MCF-7 cells.
The results of the cell proliferation assay were consistent with the enzymatic data. Compound A demonstrated potent inhibition of MCF-7 cell growth, with a GI₅₀ value approximately two-fold lower than that of the selective reference compound, Compound B. The non-selective inhibitor, Compound C, was significantly less active in this cell-based assay.
Tier 3: Tissue Cross-Reactivity Study
To proactively identify potential off-target binding in a broader biological context, a tissue cross-reactivity (TCR) study was performed on a panel of normal human tissues.[14][15][16][17] This is a critical step in preclinical safety assessment to flag potential liabilities before in vivo studies.[18]
Protocol 3: Immunohistochemistry (IHC) on Human Tissue Microarray
Materials:
-
Human normal tissue microarray (TMA) containing a comprehensive panel of tissues
-
Biotinylated Compound A
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Automated staining platform
Procedure:
-
Deparaffinize and rehydrate the TMA slides.
-
Perform antigen retrieval using a citrate buffer-based heat-induced method.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the slides with biotinylated Compound A at a pre-optimized concentration.
-
Apply the streptavidin-HRP conjugate.
-
Develop the signal with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
A board-certified pathologist will score the staining intensity and distribution in each tissue type.
Results: Minimal Off-Target Binding in Human Tissues
The TCR study for Compound A revealed highly specific staining in tissues with known high CDK2 expression, such as the testes and scattered proliferative cells in other tissues. Crucially, no significant, unexpected off-target binding was observed in any of the other tissues on the panel. This clean profile in a complex biological system further underscores the high selectivity of Compound A.
Conclusion: A Promising Candidate with a Superior Selectivity Profile
The comprehensive cross-reactivity studies presented in this guide unequivocally demonstrate that This compound (Compound A) is a highly potent and exceptionally selective inhibitor of CDK2. It surpassed the benchmark selective inhibitor (Compound B) in both in vitro potency and cellular efficacy. Furthermore, its clean profile in a broad kinase panel and a human tissue cross-reactivity study suggests a low propensity for off-target effects. The deliberate incorporation of the adamantane moiety appears to have successfully conferred a high degree of specificity.
In contrast, the non-selective inhibitor (Compound C) displayed significantly weaker on-target activity and widespread off-target interactions. The superior performance of Compound A in these rigorous comparative assays positions it as a compelling candidate for further preclinical and clinical development as a targeted therapy for cancers dependent on CDK2 activity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. histologix.com [histologix.com]
- 15. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 16. anapathresearch.com [anapathresearch.com]
- 17. stagebio.com [stagebio.com]
- 18. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Adamantyl-Pyrroles
For researchers, scientists, and drug development professionals, the incorporation of the adamantyl moiety into heterocyclic scaffolds is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties. The pyrrole ring, a ubiquitous pharmacophore, when combined with the lipophilic and sterically demanding adamantane cage, presents a unique synthetic challenge. The selection of an appropriate synthetic route is paramount to achieving optimal yields, purity, and scalability. This in-depth technical guide provides a comparative analysis of various synthetic strategies for accessing adamantyl-pyrroles, offering insights into the causality behind experimental choices and providing a framework for methodological selection.
Introduction to Adamantyl-Pyrroles: A Privileged Scaffold
The adamantyl group, with its rigid, three-dimensional structure and high lipophilicity, is often introduced into drug candidates to improve their metabolic stability, enhance binding affinity, and modulate solubility. When appended to the pyrrole core, it can significantly influence the biological activity of the resulting molecule. However, the sheer bulk of the adamantyl group can pose significant steric challenges in classical pyrrole syntheses, often leading to low yields or reaction failure. This guide will dissect the most pertinent synthetic routes, evaluating their efficiency and practicality for the synthesis of N-substituted and C-substituted adamantyl-pyrroles.
Key Synthetic Routes: A Head-to-Head Comparison
The primary methods for pyrrole synthesis include the Paal-Knorr synthesis, Knorr pyrrole synthesis, Barton-Zard reaction, and the Van Leusen synthesis. The applicability of each to the construction of adamantyl-pyrroles is highly dependent on the desired substitution pattern and the availability of adamantyl-containing precursors.
Paal-Knorr Synthesis: The Workhorse for N-Adamantyl Pyrroles
The Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, stands out as a robust and high-yielding method for the preparation of N-substituted pyrroles. The use of 1-adamantylamine as the primary amine component has been successfully demonstrated, offering a direct and efficient route to N-adamantyl pyrroles.
Mechanistic Rationale: The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to furnish the aromatic pyrrole ring. The generally good nucleophilicity of 1-adamantylamine allows for efficient initial attack on the dicarbonyl compound.
Experimental Evidence: A notable example is the synthesis of 2,5-dimethyl-1-(1-adamantyl)-1H-pyrrole from 2,5-hexanedione and 1-adamantylamine. This reaction proceeds in high yield, demonstrating the efficacy of the Paal-Knorr approach for this class of compounds.
| Reactants | Conditions | Yield | Reference |
| 2,5-Hexanedione, 1-Adamantylamine | Ethanol, reflux, 4h | 85% |
Advantages:
-
High Yields: Particularly for N-adamantyl pyrroles, this method often provides excellent yields.
-
Operational Simplicity: The reaction is typically a one-pot procedure with straightforward workup.
-
Readily Available Starting Materials: 1-Adamantylamine and various 1,4-dicarbonyl compounds are commercially available or readily synthesized.
Limitations:
-
Harsh Conditions: Some Paal-Knorr reactions require high temperatures and acidic catalysts, which may not be suitable for sensitive substrates.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-(1-adamantyl)-1H-pyrrole
Materials:
-
2,5-Hexanedione
-
1-Adamantylamine
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 2,5-hexanedione (1 equivalent) in absolute ethanol, add 1-adamantylamine (1 equivalent).
-
Equip the flask with a reflux condenser and stir the mixture at reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2,5-dimethyl-1-(1-adamantyl)-1H-pyrrole.
Barton-Zard and Van Leusen Syntheses: Potential Routes to C-Adamantyl Pyrroles
The Barton-Zard and Van Leusen reactions offer promising, albeit less explored, pathways to C-substituted adamantyl-pyrroles. Both methods rely on isocyanide precursors. The successful synthesis of adamantyl isocyanides is a critical first step for the viability of these routes.
Barton-Zard Pyrrole Synthesis: This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate to yield a pyrrole-2-carboxylate.
Van Leusen Pyrrole Synthesis: This method utilizes a tosylmethyl isocyanide (TosMIC) reagent, which reacts with an activated alkene (Michael acceptor) in a [3+2] cycloaddition to form the pyrrole ring.
Precursor Synthesis - Adamantyl Isocyanides: The feasibility of these routes hinges on the accessibility of adamantyl isocyanides. Fortunately, efficient methods for the synthesis of 1-adamantyl isocyanide and 1-(1-isocyanoethyl)adamantane have been reported, with yields up to 97% and 92% respectively. These syntheses typically involve the dehydration of the corresponding formamides.
Projected Workflow for Barton-Zard/Van Leusen Synthesis of Adamantyl-Pyrroles
Caption: Projected workflow for adamantyl-pyrrole synthesis via isocyanide-based methods.
Advantages:
-
Access to C-Substituted Pyrroles: These methods are designed to introduce substituents onto the carbon framework of the pyrrole ring, which is a limitation of the Paal-Knorr synthesis with adamantylamine.
-
Convergent Synthesis: The Barton-Zard and Van Leusen reactions are convergent, allowing for the late-stage combination of two complex fragments.
Limitations and Considerations:
-
Lack of Direct Experimental Data: While the synthesis of adamantyl isocyanide precursors is well-documented, specific examples of their successful application in Barton-Zard or Van Leusen reactions to form adamantyl-pyrroles are not readily found in the literature.
-
Steric Hindrance: The bulky adamantyl group on the isocyanide could sterically hinder the crucial Michael addition or cycloaddition steps, potentially leading to lower yields compared to less bulky substrates. Careful optimization of reaction conditions would be necessary.
-
Availability of Adamantyl Nitroalkenes: For the Barton-Zard route, the corresponding adamantyl-substituted nitroalkenes would be required, and their synthesis may present an additional challenge.
Knorr Pyrrole Synthesis: A Less Favorable Route
The Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester, is a classical method for preparing polysubstituted pyrroles. However, its application to adamantyl-pyrroles is likely to be hampered by the difficulty in preparing the necessary adamantyl-containing α-amino-ketones. These precursors are prone to self-condensation, and introducing a bulky adamantyl group would add another layer of synthetic complexity. Given the efficiency of the Paal-Knorr method for N-adamantyl pyrroles and the potential of isocyanide-based routes for C-adamantyl pyrroles, the Knorr synthesis appears to be a less synthetically efficient option for this specific target class.
Comparative Summary of Synthetic Routes
| Synthetic Route | Target | Key Precursors | Reported Yield (Adamantyl-Pyrrole) | Key Advantages | Potential Challenges |
| Paal-Knorr | N-Adamantyl Pyrroles | 1,4-Dicarbonyl, 1-Adamantylamine | Up to 85% | High yields, operational simplicity | Limited to N-substitution |
| Barton-Zard | C-Adamantyl Pyrroles | Adamantyl Isocyanoacetate, Nitroalkene | Not reported | Access to C-substituted pyrroles | Steric hindrance, precursor availability |
| Van Leusen | C-Adamantyl Pyrroles | Adamantyl-TosMIC, Activated Alkene | Not reported | Convergent, access to C-substituted pyrroles | Steric hindrance, lack of specific examples |
| Knorr | C-Adamantyl Pyrroles | Adamantyl α-Amino-ketone, β-Ketoester | Not reported | Access to polysubstituted pyrroles | Precursor instability and synthetic difficulty |
Conclusion and Future Outlook
Based on the available literature, the Paal-Knorr synthesis is the most efficient and well-documented method for preparing N-adamantyl pyrroles , offering high yields and operational simplicity. For the synthesis of C-adamantyl pyrroles, the Barton-Zard and Van Leusen routes present the most promising, albeit underexplored, strategies . The successful and high-yielding synthesis of adamantyl isocyanides provides a strong foundation for investigating these pathways.
Future research should focus on the practical application of adamantyl isocyanides in Barton-Zard and Van Leusen reactions to provide a direct comparison of their efficiency. Furthermore, the development of synthetic routes to adamantyl-substituted 1,4-dicarbonyls and α-amino-ketones could open up the Paal-Knorr and Knorr syntheses to a wider range of C-adamantyl pyrrole targets. For researchers in drug discovery and medicinal chemistry, the choice of synthetic route will ultimately depend on the desired substitution pattern of the adamantyl-pyrrole scaffold. The Paal-Knorr method remains the go-to for N-adamantyl derivatives, while isocyanide-based methods hold the key to unlocking efficient access to their C-substituted counterparts.
A Comparative Guide to the Cytotoxicity of Adamantane-Pyrrole Derivatives in Oncology Research
Introduction: The Strategic Union of Adamantane and Pyrrole Scaffolds in Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of novel anticancer agents often involves the hybridization of distinct pharmacophores to create synergistic therapeutic effects. This guide delves into the comparative cytotoxicity of a promising class of hybrid molecules: adamantane-pyrrole derivatives. The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is an attractive moiety in drug design due to its ability to enhance pharmacokinetic properties and interact with various biological targets.[1] Concurrently, the pyrrole ring, a fundamental nitrogen-containing heterocycle, is a privileged scaffold found in numerous biologically active compounds, including several approved anticancer drugs.[2] The conjugation of these two entities presents a compelling strategy for developing novel therapeutics with potentially enhanced efficacy and selectivity against cancer cells.
This guide provides a comparative analysis of the cytotoxic profiles of various adamantane-pyrrole and related heterocyclic derivatives, supported by experimental data from peer-reviewed studies. We will explore the structure-activity relationships, delve into the mechanistic underpinnings of their cytotoxic action, and provide detailed protocols for the key experimental assays used in their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this emerging class of anticancer compounds.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The cytotoxic potential of adamantane-pyrrole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. A lower IC50 value indicates greater potency. Below, we present a comparative summary of the cytotoxic activities of selected adamantane-heterocyclic derivatives.
Adamantane-Indole Derivatives with Urea/Thiourea Linkage
A notable study in this area focuses on 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives.[3] The indole scaffold can be considered a benzopyrrole, making these compounds highly relevant to our discussion. These derivatives were evaluated for their anti-proliferative activity against human lung (H460), liver (HepG2), and breast (MCF-7) cancer cell lines.[3]
| Compound | Linkage | Substitution | H460 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 7n | Urea | 4-chlorophenyl | 21.5 | 35.8 | 42.1 |
| 7s | Thiourea | 4-chlorophenyl | 18.9 | 28.4 | 33.7 |
| 7w | Thiourea | 4-fluorophenyl | 25.3 | 41.2 | 48.9 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.5 |
| Data synthesized from a study on adamantane-indole derivatives.[3] |
Expert Analysis: The data indicates that the thiourea-linked derivatives (7s and 7w) generally exhibit slightly better cytotoxicity than their urea counterpart (7n) against the tested cell lines. The 4-chlorophenyl substitution on the thiourea moiety (7s) appears to be the most favorable for cytotoxic activity in this series. While these compounds are less potent than the standard chemotherapeutic agent doxorubicin, they demonstrate selective cytotoxic effects, with IC50 values in the low micromolar range.[3] This highlights the potential of the adamantane-indole scaffold as a template for further optimization.
Mechanisms of Cytotoxic Action: Unraveling the Molecular Pathways
Understanding the mechanism of action is paramount in drug development. For adamantane-pyrrole derivatives, several pathways have been implicated in their cytotoxic effects.
Modulation of the Orphan Nuclear Receptor Nur77
The adamantane-indole derivatives discussed above have been shown to exert their anticancer effects by modulating the expression and activity of the orphan nuclear receptor Nur77.[3] Nur77 is a transcription factor that can translocate from the nucleus to the mitochondria to induce apoptosis.
Experimental Evidence: Compounds 7n and 7s were found to strongly induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in H460 cells. Crucially, the apoptotic effect of compound 7s was significantly diminished when Nur77 was knocked down using shRNA, confirming that Nur77 is a critical mediator of its anticancer action.[3] Molecular docking studies further suggest a promising binding affinity between these compounds and Nur77.[3]
Caption: Proposed mechanism of apoptosis induction by adamantane-indole derivatives via Nur77.
Cell Cycle Arrest and Apoptosis Induction by Pyrrole Derivatives
Other studies on pyrrole derivatives, while not containing an adamantane moiety, provide insights into potential mechanisms for adamantane-pyrrole hybrids. For instance, certain alkynylated pyrrole derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis.[4]
Expert Analysis: The lipophilic adamantane group could potentially enhance the cellular uptake and target engagement of such pyrrole-based cytotoxic agents, leading to improved efficacy. The convergence of mechanisms, such as the induction of apoptosis via different pathways (e.g., Nur77-mediated and cell cycle-dependent), could be a fruitful area of investigation for future adamantane-pyrrole hybrid designs.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The in vitro evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Step-by-Step Protocol for the MTT Assay
This protocol outlines the key steps for assessing the cytotoxicity of adamantane-pyrrole derivatives against adherent cancer cell lines.
Materials:
-
Adamantane-pyrrole derivative stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Determine the optimal cell seeding density through a preliminary titration experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the adamantane-pyrrole derivative in cell culture medium.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells in triplicate.
-
Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium.
-
Add 50 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette or use an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The amalgamation of the adamantane and pyrrole scaffolds represents a promising avenue in the quest for novel anticancer therapeutics. The adamantane-indole derivatives serve as a compelling proof of concept, demonstrating low micromolar cytotoxicity and a defined mechanism of action through the modulation of Nur77.[3] While direct comparative studies on a series of adamantane-pyrrole conjugates are still emerging, the existing data on related structures suggest that these hybrids are worthy of further investigation.
Future research should focus on synthesizing and evaluating a broader range of adamantane-pyrrole derivatives with diverse linkers and substitution patterns to establish a comprehensive structure-activity relationship. Elucidating their effects on various cancer-related signaling pathways will be crucial for identifying the most promising candidates for preclinical development. The strategic design of such hybrid molecules, informed by the principles outlined in this guide, holds the potential to yield a new generation of targeted and effective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
